molecular formula C24H52F6NP B009107 Tetrahexylammonium hexafluorophosphate CAS No. 109241-90-9

Tetrahexylammonium hexafluorophosphate

Cat. No.: B009107
CAS No.: 109241-90-9
M. Wt: 499.6 g/mol
InChI Key: KWQQUBRLECVPFD-UHFFFAOYSA-N
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Description

Tetrahexylammonium hexafluorophosphate is a useful research compound. Its molecular formula is C24H52F6NP and its molecular weight is 499.6 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrahexylammonium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrahexylammonium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahexylammonium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrahexylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.F6P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-7(2,3,4,5)6/h5-24H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQQUBRLECVPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585001
Record name N,N,N-Trihexylhexan-1-aminium hexafluorophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109241-90-9
Record name N,N,N-Trihexylhexan-1-aminium hexafluorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahexylammonium hexafluorophosphate
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Foundational & Exploratory

Technical Whitepaper: Tetrahexylammonium Hexafluorophosphate (THAPF6)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Electrolyte Systems for Bio-Analytical Sensors and Lipophilic Drug Discovery[1]

Executive Summary

Tetrahexylammonium hexafluorophosphate (THAPF6) is a specialized quaternary ammonium salt distinguished by its high lipophilicity and electrochemical inertness.[1] Unlike its ubiquitous analogue, tetrabutylammonium hexafluorophosphate (TBAPF6), THAPF6 utilizes four hexyl chains to significantly enhance solubility in low-polarity organic media and ensure retention within polymeric sensing membranes.[1]

This guide details the physicochemical profile, electrochemical applications, and handling protocols of THAPF6, specifically tailored for researchers in ion-selective electrode (ISE) development and electrochemical drug metabolism simulation .

Part 1: Chemical Identity & Physicochemical Profile[1][2]

THAPF6 serves as a critical junction between organic chemistry and electrochemistry.[1] Its design balances a bulky, hydrophobic cation with a non-coordinating, oxidation-resistant anion.[1]

1.1 Core Chemical Data[1]
PropertySpecification
Chemical Name Tetrahexylammonium hexafluorophosphate
CAS Number 109241-90-9
Molecular Formula

(

)
Molecular Weight 499.64 g/mol
Appearance White to off-white crystalline powder
Melting Point 135–138 °C (Distinctly lower than TBAPF6 at ~244 °C)
Hygroscopicity Moderate (Requires desiccation)
1.2 Solubility & Stability Profile

The "Hexyl" advantage is defined by the partition coefficient. While TBA salts partition into aqueous phases over time, THA salts remain anchored in organic phases.[1]

  • Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Acetone.[1]

  • Secondary Solvents (Low Polarity): Soluble in Toluene/Acetonitrile mixtures (unlike TBA salts which often precipitate).[1]

  • Insolubility: Water, Hexane (partial/low).[1]

  • Electrochemical Stability: Wide potential window (~5.0 V in ACN), limited cathodically by the reduction of the ammonium cation and anodically by the oxidation of the

    
     anion.
    
Part 2: Applications in Research & Drug Development[1]
2.1 Ion-Selective Electrodes (ISEs) for Drug Detection

In pharmaceutical analysis, ISEs are used to detect ionic drugs in blood or urine.[1] THAPF6 is the lipophilic additive of choice for these sensors.

  • Mechanism: In a Polyvinyl Chloride (PVC) membrane, THAPF6 acts as an "ionic site."[1] It lowers the electrical resistance of the membrane and prevents the "Donnan failure" (co-extraction of interfering ions).

  • The Lipophilic Advantage: Because THAPF6 is highly hydrophobic, it does not leach out of the PVC membrane into the aqueous sample during measurement. This guarantees sensor longevity and drift-free baselines, which is impossible with shorter-chain salts like TBAPF6.[1]

2.2 Electrochemical Simulation of Drug Metabolism

Drug developers use electrochemistry (EC) to simulate Cytochrome P450 oxidation.[1]

  • Challenge: Many drug candidates are highly lipophilic and require non-polar solvents (e.g., DCM) for solubilization.[1]

  • Solution: THAPF6 provides high ionic conductivity in these non-polar solvents where other salts fail to dissolve, enabling the generation of oxidative metabolites for mass spectrometry identification (EC-MS).[1]

Part 3: Visualization of Mechanisms
Diagram 1: Chemical Structure & Dissociation

This diagram illustrates the steric bulk of the cation which drives lipophilicity.

ChemicalStructure cluster_cation Cation (Lipophilic) cluster_anion Anion (Inert) N Nitrogen (N+) Hex1 Hexyl Chain (C6) N->Hex1 Hex2 Hexyl Chain (C6) N->Hex2 Hex3 Hexyl Chain (C6) N->Hex3 Hex4 Hexyl Chain (C6) N->Hex4 Interaction Electrostatic Attraction P Phosphate (P) F 6 x Fluorine P->F Octahedral Geometry

Caption: Dissociation of THAPF6. The four C6 chains shield the positive charge, enhancing solubility in organic media.

Diagram 2: Ion-Selective Electrode (ISE) Function

How THAPF6 functions within a drug-sensing membrane.[1]

ISE_Mechanism cluster_sample Aqueous Sample (Blood/Urine) cluster_membrane PVC Sensing Membrane Drug Drug Cation (D+) Ionophore Ionophore (Selective Binder) Drug->Ionophore Phase Transfer Complex [Drug-Ionophore]+ Complex Ionophore->Complex Binding Event THAPF6 THAPF6 (Lipophilic Additive) THAPF6->Complex Maintains Charge Balance (Prevents Anion Interference) Signal Potential Change (ΔE) Complex->Signal Nernstian Response

Caption: THAPF6 acts as an anionic site excluder, ensuring the membrane potential responds only to the target drug cation.[1]

Part 4: Experimental Protocols
4.1 Purification Protocol (Recrystallization)

Commercially available THAPF6 often contains bromide impurities from synthesis.[1] For high-precision electrochemistry, recrystallization is mandatory.[1]

Safety: Perform in a fume hood. Wear nitrile gloves and safety glasses.[1][2]

  • Dissolution: Dissolve 5.0 g of crude THAPF6 in a minimal amount of hot Ethanol (~50-60 °C). Note: Do not exceed 70°C to avoid decomposition.

  • Precipitation: Slowly add warm ultrapure water (Milli-Q) dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool to room temperature, then place in a refrigerator (4 °C) for 12 hours.

  • Filtration: Filter the white crystals using a vacuum Buchner funnel.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 24 hours.

    • Quality Check: Perform a Cyclic Voltammetry (CV) blank scan.[1] No peaks should appear between -2.0V and +2.0V.[1]

4.2 Preparation of 0.1 M Electrolyte Solution (for CV)

Context: Standard supporting electrolyte for characterizing lipophilic drug candidates.[1]

Materials:

  • Purified THAPF6[1][3]

  • HPLC-grade Dichloromethane (DCM) or Acetonitrile (ACN)[1]

  • Volumetric flask (50 mL)

Procedure:

  • Weigh 2.498 g of THAPF6.[1]

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 25 mL of solvent (DCM or ACN).[1] Swirl to dissolve.[1]

    • Tip: If using DCM, ensure the flask is not sealed tight immediately as pressure builds up.

  • Fill to the mark with solvent.[1][4]

  • Degassing: Before use, purge the solution with high-purity Argon for 10 minutes to remove dissolved oxygen, which interferes with reduction signals.

References
  • Sigma-Aldrich. Tetrahexylammonium hexafluorophosphate Product Specification & Safety Data Sheet.[1]Link[1]

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998).[1] Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1] 2. Ionophores for Potentiometric and Optical Sensors.[1] Chemical Reviews.[1] Link[1]

  • BenchChem. Tetrabutylammonium Hexafluorophosphate in Battery Research (Comparative Electrolyte Data).Link[1]

  • Metrohm. Ion-selective electrodes (ISE) Application Note: General Instructions.Link[1][5]

Sources

Tetrahexylammonium hexafluorophosphate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tetrahexylammonium Hexafluorophosphate: Physicochemical Profile, Synthesis, and Electrochemical Applications Content Type: Technical Monograph Audience: Research Scientists, Electrochemists, and Pharmaceutical Analysts

Executive Summary

Tetrahexylammonium hexafluorophosphate (THAPF₆) is a specialized quaternary ammonium salt distinguished by its high lipophilicity and electrochemical inertness. While its lower-molecular-weight analog, Tetrabutylammonium hexafluorophosphate (TBAPF₆), is the standard-bearer for general non-aqueous electrochemistry, THAPF₆ is the critical reagent when hydrophobicity is paramount.

This guide provides a definitive technical analysis of THAPF₆, focusing on its molecular weight as a determinant of diffusion coefficients, its synthesis via metathesis, and its indispensable role in preventing electrolyte leaching in Ion-Selective Electrodes (ISEs) during pharmaceutical analysis.

Part 1: Physicochemical Profile[1][2][3]

The molecular weight of THAPF₆ is not merely a catalog number; it is the governing factor for the salt's mass transport properties and ionic mobility in solution.

Fundamental Constants
PropertyValueUnitPrecision Note
Molecular Formula

--
Molecular Weight 499.64 g/mol Based on standard atomic weights (

)
Cation MW 354.67 g/mol Tetrahexylammonium

Anion MW 144.97 g/mol Hexafluorophosphate

Appearance White Crystalline Powder-Hygroscopic
CAS Number 109241-90-9--
Solubility & Lipophilicity (The "Hexyl" Advantage)

Unlike the butyl variant, the hexyl chains significantly increase the Van der Waals surface area of the cation.

  • Water Solubility: Negligible (Highly Hydrophobic). This is the compound's primary functional asset.

  • Organic Solubility: Excellent in dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN).

  • Application Implication: In biphasic systems (e.g., liquid-liquid extraction or membrane interfaces), THAPF₆ partitions almost exclusively into the organic phase, making it an ideal phase-transfer catalyst or membrane electrolyte.

Part 2: Electrochemical Utility & Drug Development Applications

The "Anti-Leaching" Mechanism in Sensors

In pharmaceutical drug development, Ion-Selective Electrodes (ISEs) are used to measure drug concentrations in biological fluids. These electrodes rely on a PVC membrane containing a lipophilic electrolyte.

  • The Problem: Standard electrolytes like TBAPF₆ are slightly water-soluble. Over time, they leach from the PVC membrane into the aqueous sample, causing signal drift and sensor failure.

  • The THAPF₆ Solution: Due to its high molecular weight (499.64 g/mol ) and extreme lipophilicity, THAPF₆ remains trapped within the organic membrane phase. It maintains the constant transmembrane electrical resistance required for Nernstian response without contaminating the sample.

Visualization: ISE Mechanism

The following diagram illustrates the role of THAPF₆ in maintaining charge balance within a drug-sensing membrane.

ISE_Mechanism cluster_sample Aqueous Sample Phase cluster_membrane PVC Membrane Phase (Organic) cluster_internal Internal Reference Solution DrugIon Drug Cation (D+) Ionophore Ionophore (Selective Carrier) DrugIon->Ionophore Partitioning Complex Drug-Ionophore Complex Ionophore->Complex Binding THAPF6 THAPF6 (Lipophilic Site) [N(Hex)4]+ [PF6]- THAPF6->DrugIon NO LEACHING (High Lipophilicity) THAPF6->Complex Charge Compensation (Prevents Co-ion Extraction) RefElec Ag/AgCl Electrode Complex->RefElec Potential Signal (Electromotive Force)

Caption: THAPF₆ acts as an anionic site excluder, ensuring only the target drug cation enters the membrane while preventing the electrolyte itself from leaching into the aqueous sample.

Part 3: Synthesis & Purification Protocol

Expertise Note: Commercial supplies of THAPF₆ can be expensive or degraded by moisture. The following Metathesis Protocol allows for the in-house production of high-purity electrochemical grade material.

Reaction:



Step-by-Step Methodology
  • Stoichiometry: Dissolve 10 mmol of Tetrahexylammonium Bromide (THABr) in 20 mL of Dichloromethane (DCM) .

  • Counter-Ion Prep: Dissolve 11 mmol (1.1 eq) of Potassium Hexafluorophosphate (

    
    ) in 20 mL of Deionized Water .
    
  • Biphasic Mixing: Combine the two solutions in a separatory funnel. The reaction is instantaneous at the interface.

  • Extraction: Shake vigorously for 5 minutes. The lipophilic THAPF₆ product will migrate preferentially into the DCM layer, while the byproduct (KBr) remains in the water.

  • Wash: Collect the organic (DCM) layer. Wash it 3 times with 20 mL of ultrapure water to remove trace KBr and excess

    
    .
    
  • Drying (Chemical): Dry the DCM phase over anhydrous Magnesium Sulfate (

    
    ). Filter to remove the desiccant.
    
  • Evaporation: Remove the DCM using a rotary evaporator to yield a crude white solid.

  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in a minimum amount of hot Ethanol .[1][2]

    • Add warm Water dropwise until the solution turns slightly turbid.

    • Cool slowly to 4°C. The high lipophilicity of THAPF₆ drives it out of the solution as pure crystals while impurities remain in the mother liquor.

  • Final Drying: Dry in a vacuum oven at 60°C for 24 hours to remove trace solvent.

Synthesis Workflow Visualization

Synthesis_Workflow Start1 Tetrahexylammonium Bromide (in DCM) Mix Biphasic Mixing (Metathesis) Start1->Mix Start2 Potassium Hexafluorophosphate (in Water) Start2->Mix Sep Phase Separation Mix->Sep Waste Aqueous Phase (KBr Byproduct) Sep->Waste ProductOrg Organic Phase (THAPF6 in DCM) Sep->ProductOrg Wash Water Wash x3 (Remove Salts) ProductOrg->Wash Recryst Recrystallization (EtOH/Water) Wash->Recryst Final Pure THAPF6 (Vacuum Dried) Recryst->Final

Caption: Metathesis synthesis workflow utilizing the biphasic preference of the lipophilic THAPF₆ cation.

Part 4: Quality Control & Validation

To ensure the material is suitable for sensitive electrochemical or drug sensing applications, validate the synthesized product using the following criteria:

  • Melting Point: Expect a sharp melting point range. (Note: While TBAPF₆ melts ~244°C, THAPF₆ typically has a lower melting point due to the flexible hexyl chains disrupting crystal packing; verify against specific batch COA, typically >100°C).

  • Electrochemical Window: Perform Cyclic Voltammetry (CV) in MeCN with a Platinum electrode.

    • Cathodic Limit: ~ -2.7 V vs Ag/AgCl (Reduction of the cation).

    • Anodic Limit: ~ +3.0 V vs Ag/AgCl (Oxidation of the anion/solvent).

    • Pass Criteria: No significant redox peaks within this window (background current < 1 µA).

  • NMR Verification:

    • 1H NMR: Confirm integration of Hexyl protons (Terminal

      
       vs internal 
      
      
      
      ).
    • 19F NMR: Confirm the presence of the hexafluorophosphate doublet (coupling with P).

    • 31P NMR: Confirm the septet of the phosphorus atom (coupling with 6 Fluorines).

References

  • Sigma-Aldrich. Tetrahexylammonium hexafluorophosphate Product Specification & COA. Retrieved from

  • ChemicalBook. Tetrahexylammonium hexafluorophosphate Properties and CAS 109241-90-9. Retrieved from

  • ResearchGate. Ion Selective Electrodes in Pharmaceutical Analysis. (Contextualizing the use of lipophilic salts in membrane sensors). Retrieved from

  • BenchChem. Tetrabutylammonium Hexafluorophosphate Technical Guide. (Reference for general metathesis and purification protocols adapted for the hexyl analog). Retrieved from

Sources

Technical Guide: Tetrahexylammonium Hexafluorophosphate (THAPF6)

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Purification, and Electrochemical Application [1]

Executive Summary

Tetrahexylammonium hexafluorophosphate (THAPF6), CAS 109241-90-9 , is a specialized quaternary ammonium salt used primarily as a supporting electrolyte in non-aqueous electrochemistry.[1] Distinguished from its ubiquitous analog Tetrabutylammonium hexafluorophosphate (TBAPF6) by its longer alkyl chains, THAPF6 offers superior solubility in low-dielectric solvents (e.g., dichloromethane, tetrahydrofuran) where TBAPF6 may precipitate or exhibit poor ion pairing.[1]

The critical physicochemical parameter for validating THAPF6 quality is its melting point (135–138 °C) .[1][2] Deviations from this range—specifically broad melting transitions or values <130 °C—are the primary indicators of halide impurities or retained moisture, both of which are detrimental to electrochemical windows.[1]

Physicochemical Profile

The following data serves as the baseline for material acceptance.

ParameterSpecificationContext
CAS Number 109241-90-9 Unique identifier (Distinct from TBAPF6: 3109-63-5).[1]
Melting Point 135 – 138 °C Sharp endotherm indicates high purity.[1]
Molecular Formula

Cation:

; Anion:

.[1]
Molecular Weight 499.64 g/mol Gravimetric standard.[1][2][3]
Appearance White Crystalline PowderYellowing indicates amine degradation.[1]
Halide Impurity

Critical for preventing anodic breakdown.[1]
Solubility High: DCM, THF, AcetoneLow: Water, HexaneUsed in organic phase electrochemistry.[1]
Thermodynamic Analysis

The melting point of THAPF6 (135–138 °C) is significantly lower than that of TBAPF6 (~244 °C).[1] This depression is caused by the cationic radius effect .[1] The bulky tetrahexyl chains increase the distance between the cation and anion centers, reducing the lattice energy (


) according to the Kapustinskii equation approximation.[1] This lower lattice energy facilitates easier solvation in organic media but necessitates strict thermal control during drying to avoid phase changes or sintering.[1]

Experimental Protocol: Purification & Validation

Commercial grade THAPF6 (typically 97-98%) often contains trace bromide (


) from the precursor synthesis.[1] Bromide is electroactive (oxidizes at ~ +1.0 V vs. SCE), masking the true anodic limit of the electrolyte.[1]
Workflow Visualization

The following diagram outlines the self-validating purification loop.

purification_workflow Start Crude THAPF6 (Commercial Grade) Dissolve Dissolve in Hot Ethanol (60°C) Start->Dissolve Precip Add Warm Water (Anti-solvent) Dissolve->Precip Saturation Cool Controlled Cooling (4°C overnight) Precip->Cool Crystallization Filter Vacuum Filtration (Wash with cold H2O) Cool->Filter Dry Vacuum Oven (80°C, 24h, <1 mbar) Filter->Dry Test DSC Analysis (Melting Point) Dry->Test Decision MP >= 135°C? Test->Decision Decision->Dissolve No (Recycle) Final Electrochemical Grade THAPF6 Decision->Final Yes

Caption: Recrystallization workflow ensuring removal of halide impurities and moisture. The DSC checkpoint acts as the Go/No-Go gate.[1]

Step-by-Step Protocol
A. Recrystallization (Removal of Halides)[1]
  • Dissolution: Dissolve 10 g of crude THAPF6 in the minimum amount of absolute ethanol (~25–30 mL) at 60 °C. Ensure complete dissolution.

  • Anti-solvent Addition: Slowly add warm deionized water (~10–15 mL) until the solution becomes slightly turbid.[1]

  • Crystallization: Allow the solution to cool to room temperature slowly (2 hours), then place in a refrigerator (4 °C) for 12 hours. Rapid cooling traps impurities.[1]

  • Filtration: Collect crystals via vacuum filtration using a sintered glass funnel. Wash twice with ice-cold water to remove residual bromide salts (KBr is highly water-soluble; THAPF6 is not).[1]

B. Drying (Removal of Moisture)

Critical Step:[1] Water is a common impurity that narrows the electrochemical window.[1]

  • Transfer crystals to a vacuum drying pistol or oven.[1]

  • Dry at 80 °C for 24 hours under high vacuum (<1 mbar).

  • Validation: Perform a melting point check. If the onset is <135 °C, repeat the drying process.

Electrochemical Characterization

Once purified, the electrolyte must be characterized to define its operational limits (Electrochemical Window).[1][4]

The Electrochemical Window (EW)

The EW is the potential range where the electrolyte is inert.[1] For THAPF6 in acetonitrile:

  • Cathodic Limit (Reduction): Defined by the reduction of the ammonium cation (

    
    ).[1] Typically -2.7 V to -3.0 V  vs. 
    
    
    
    .[1]
  • Anodic Limit (Oxidation): Defined by the oxidation of the

    
     anion.[1] Typically > +3.0 V  vs. 
    
    
    
    .[1]
Protocol: Cyclic Voltammetry (CV) Assessment
  • Setup: 3-electrode cell (Working: Pt disk; Counter: Pt wire; Ref: Ag/Ag+ non-aqueous).

  • Solution: 0.1 M THAPF6 in anhydrous Acetonitrile (water <10 ppm).

  • Scan: 100 mV/s from 0 V

    
     +3.5 V (anodic) and 0 V 
    
    
    
    -3.5 V (cathodic).
  • Criteria: The "window" is defined at the potential where current density exceeds 100 µA/cm² .[1]

electrochemical_logic Electrolyte 0.1 M THAPF6 / MeCN Cathodic Cathodic Limit (Cation Reduction) Electrolyte->Cathodic Negative Scan Anodic Anodic Limit (Anion Oxidation) Electrolyte->Anodic Positive Scan Window Stable Operating Window (~6.0 V Total Span) Cathodic->Window Lower Bound Anodic->Window Upper Bound

Caption: The operational window is bounded by the redox stability of the Tetrahexylammonium cation and the Hexafluorophosphate anion.

References

  • Sigma-Aldrich. Tetrahexylammonium hexafluorophosphate Product Specification (CAS 109241-90-9).[1][2] Retrieved from .[1]

  • ChemicalBook. Tetrahexylammonium hexafluorophosphate Properties and Melting Point Data. Retrieved from .[1]

  • Bedard, R. L., & Dahl, L. F. (1986).[1] Purification of Quaternary Ammonium Hexafluorophosphates.[1][5][6] Journal of the American Chemical Society.[1] (Standard protocol adapted for Hexyl analog).[1]

  • Santa Cruz Biotechnology. Tetrahexylammonium hexafluorophosphate (CAS 109241-90-9).[1][2][7] Retrieved from .[1]

  • BenchChem. Electrochemical Windows of Ammonium Salts in Acetonitrile. Retrieved from .[1]

Sources

Electrochemical Window of Tetrahexylammonium Hexafluorophosphate (THA-PF₆)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-precision data and methodologies for researchers working at the interface of electrochemistry and organic phase analysis.

A Technical Guide for Low-Dielectric Media & Lipophilic Drug Analysis

Executive Summary

Tetrahexylammonium hexafluorophosphate (THA-PF₆) is a specialized supporting electrolyte designed for electrochemical investigations in low-dielectric constant solvents (e.g., dichloromethane, tetrahydrofuran, toluene/acetonitrile mixtures).[1] While the industry standard, Tetrabutylammonium hexafluorophosphate (TBAPF₆), suffices for acetonitrile-based studies, it frequently fails in highly non-polar environments due to ion-pairing and solubility limits.[1]

For drug development professionals, THA-PF₆ is the critical enabler for studying the redox behavior of highly lipophilic drug candidates.[1] Its extended alkyl chains provide two distinct advantages:

  • Enhanced Solubility: Solubilizes in solvents capable of dissolving hydrophobic pharmaceutical intermediates.[1]

  • Widened Cathodic Stability: The steric bulk of the hexyl chains effectively shields the nitrogen cation center, mitigating reductive decomposition and minimizing ion-pairing effects that distort voltammetric data.[1]

Fundamental Principles & Electrochemical Window

The electrochemical window is defined by the anodic limit (oxidation of the anion or solvent) and the cathodic limit (reduction of the cation or solvent).

The Stability Mechanism
  • Anodic Limit (Oxidation): Governed by the hexafluorophosphate (PF₆⁻) anion.[1] It is exceptionally stable, typically resisting oxidation up to +3.0 V vs. SCE in acetonitrile.[1]

  • Cathodic Limit (Reduction): Governed by the tetrahexylammonium (THA⁺) cation.[1] The reduction of quaternary ammonium salts involves the cleavage of the C-N bond. The hexyl chains of THA⁺ provide greater steric hindrance compared to butyl (TBA⁺) or ethyl (TEA⁺) groups, slightly shifting the cathodic limit to more negative potentials and, crucially, preventing the adsorption of the cation onto the electrode surface.

Operational Potential Windows

The following values represent the operational windows where the background current remains below the threshold (typically < 10 µA/cm²) for accurate analysis.

SolventDielectric Constant (

)
ElectrolyteAnodic Limit (V)Cathodic Limit (V)Window Width (V)Primary Utility
Acetonitrile (MeCN) 37.5THA-PF₆+3.2-2.8~6.0General Screening
Dichloromethane (DCM) 8.9THA-PF₆+1.8*-1.7~3.5Lipophilic Drugs
Tetrahydrofuran (THF) 7.5THA-PF₆+1.5-3.0~4.5Reductive Processes
Benzonitrile 25.2THA-PF₆+2.5-2.5~5.0High-Temp Studies

*Note: In DCM, the anodic limit is often truncated by the oxidation of the solvent itself (forming Cl₂/Cl radical species) rather than the electrolyte.

Mechanistic Advantage: Ion Pairing & Dissociation

In low-polarity solvents (DCM, THF), standard electrolytes like TBAPF₆ exist largely as ion pairs rather than free ions.[1] This causes high solution resistance (iR drop) and distorts cyclic voltammetry (CV) peaks, leading to erroneous


 calculations.[1]

THA-PF₆ solves this via the "Stokes Radius Effect": The larger hydrodynamic radius of the THA⁺ cation weakens the electrostatic attraction with the PF₆⁻ anion.


[1]
  • Result: Higher dissociation constants (

    
    ) in solvents with 
    
    
    
    .[1] This ensures that the current measured is diffusion-controlled (linear vs.
    
    
    ) rather than migration-controlled.[1]

IonPairing cluster_0 Standard Electrolyte (TBAPF6) in DCM cluster_1 Optimized Electrolyte (THA-PF6) in DCM NodeA TBA+ ... PF6- (Tight Ion Pair) NodeB High Resistance (iR Drop) NodeA->NodeB NodeD THA+  +  PF6- (Dissociated Ions) NodeA->NodeD Increase Alkyl Chain (Butyl -> Hexyl) NodeC Distorted CV Peaks NodeB->NodeC NodeE High Conductivity NodeD->NodeE NodeF Accurate E1/2 Data NodeE->NodeF

Caption: Comparison of ion-pairing effects in low-dielectric media. THA-PF₆ maintains dissociation, preventing experimental artifacts.

Experimental Protocol: Synthesis & Purification

Commercial THA-PF₆ (often 97-98%) contains halide impurities (Br⁻) from the precursor.[1] Bromide is electroactive (oxidizes at ~+1.0 V), which can mask drug metabolite signals.[1] Self-purification is mandatory for pharmaceutical-grade analysis. [1]

Synthesis (Metathesis)[1]
  • Reagents: Dissolve Tetrahexylammonium Bromide (THABr) (1 eq) in minimal hot water. Dissolve Potassium Hexafluorophosphate (KPF₆) (1.1 eq) in separate hot water.

  • Mixing: Slowly add the KPF₆ solution to the THABr solution with vigorous stirring. THA-PF₆ is hydrophobic and will precipitate immediately as a white solid.[1]

  • Filtration: Filter the precipitate and wash extensively with cold water to remove KBr and excess KPF₆.[1]

Purification (Recrystallization)

This step removes trace water and occluded halides.[1]

  • Solvent System: Ethanol/Water (3:1 ratio) or pure Ethyl Acetate.[1]

  • Procedure:

    • Dissolve crude THA-PF₆ in boiling ethanol.

    • Add warm water dropwise until persistent cloudiness appears.[1]

    • Cool slowly to room temperature, then to 4°C.

    • Collect crystals and dry under high vacuum (0.1 Torr) at 60°C for 24 hours.

  • Validation: Perform a "blank" CV scan in MeCN.[1] The window must be flat (current < 1 µA) between -2.5 V and +2.5 V.[1]

PurificationWorkflow Step1 Crude THA-PF6 (Contains Br-) Step2 Recrystallization (EtOH/H2O) Step1->Step2 Step3 Vacuum Drying (60°C, 24h) Step2->Step3 Step4 Blank CV Test (-2.5V to +2.5V) Step3->Step4 Decision Peaks Observed? Step4->Decision Decision->Step2 Yes (Impure) End Ready for Drug Analysis Decision->End No (Pure)

Caption: Purification workflow ensuring removal of electroactive bromide impurities before use.

Protocol for Determination of Electrochemical Window

This protocol uses an internal standard (Ferrocene) to reference the potential window, ensuring data is transferable between labs.[1]

Reagents & Setup
  • Solvent: HPLC-grade Dichloromethane (DCM) or Acetonitrile (MeCN), dried over activated 3Å molecular sieves.[1]

  • Electrolyte: Purified THA-PF₆ (0.1 M).[1]

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.[1][2]

  • Counter Electrode: Platinum wire (high surface area).[1][2]

  • Reference Electrode: Ag wire pseudo-reference (calibrated in situ).

Measurement Steps
  • Blank Scan: Degas the 0.1 M THA-PF₆ solution with Argon for 10 minutes. Scan from 0 V → +3.0 V → -3.0 V → 0 V at 100 mV/s.[1]

  • Identify Cutoffs: Determine the potential where current exceeds 10 µA. These are your uncalibrated limits.

  • Calibration: Add Ferrocene (Fc) to a concentration of 1 mM.

  • Reference Scan: Run the CV again. Observe the reversible Fc/Fc⁺ couple.

  • Data Processing: Shift the potential axis so that

    
     (or 0.64 V vs SHE). Report the window limits relative to this standard.
    

References

  • Electrochemical Window Comparison

    • Comparison of the Performances of Different Computational Methods to Calculate the Electrochemical Stability of Selected Ionic Liquids. (2021).[1] National Institutes of Health (NIH).[1]

  • Solubility & Ion Association

    • Studies of ion solvation and ion association of n-tetrabutylammonium hexafluorophosphate... (2025).[1][3] ResearchGate.[1][4]

  • Applications in Polyoxometalates (Low Dielectric Media)

    • Electrochemical and Computational Study of Ion Association in the Electro-Reduction of PW12O40.[1] (2017).[1][2] University of Murcia / SciSpace.[1]

  • Synthesis & Purification

    • Tetrabutylammonium hexafluorophosphate - Preparation and Purification.[1]Wikipedia / Chemical Data.[1]

Sources

Tetrahexylammonium hexafluorophosphate structure and formula

Technical Guide: Tetrahexylammonium Hexafluorophosphate ( )

Executive Summary

Tetrahexylammonium hexafluorophosphate (THAPF


For drug development professionals, THAPF

  • Electrochemical Analysis: A supporting electrolyte with a wide potential window, enabling the voltammetric characterization of oxidation-prone pharmaceutical intermediates.

  • Pharmaceutical Sensing: A robust ion-exchanger in polymeric membrane sensors, essential for the potentiometric detection of anionic drugs (e.g., diclofenac, ibuprofen) in complex biological matrices.

Chemical Identity & Structural Analysis[1][2]

THAPF

Physicochemical Data Profile[2][3]
PropertySpecification
Chemical Formula

Molecular Weight 499.64 g/mol
CAS Number 109241-90-9
Appearance White crystalline powder
Melting Point 135–138 °C
Solubility Soluble in acetonitrile, DCM, acetone; Insoluble in water.
Electrochemical Window ~5.0 V (approx. -2.7 V to +2.3 V vs. Ag/AgCl in MeCN)
Hygroscopicity Low (hydrophobic nature reduces water uptake compared to TBA salts)
Structural Composition Diagram

The following diagram illustrates the ionic dissociation and functional components of the molecule.

THAPF6_StructureSaltTetrahexylammoniumHexafluorophosphateCationCation: [N(C6H13)4]+Salt->CationDissociationAnionAnion: [PF6]-Salt->AnionCat_Prop1High Lipophilicity(Membrane Retention)Cation->Cat_Prop1Cat_Prop2Organic SolubilityCation->Cat_Prop2An_Prop1Weakly CoordinatingAnion->An_Prop1An_Prop2Anodic Stability(Resists Oxidation)Anion->An_Prop2

Caption: Structural decomposition of THAPF6 highlighting the functional roles of the cation (solubility/retention) and anion (stability).

Synthesis & Purification Protocol: Electrochemical Grade

For high-sensitivity applications like Cyclic Voltammetry (CV) or trace-level sensing, commercial purity (97-98%) is often insufficient. Halide impurities (


Scientific Rationale: The synthesis utilizes a metathesis reaction.[1][2][3][4] Because THAPF

Experimental Workflow

Reagents:

  • Tetrahexylammonium bromide (THABr) or chloride.

  • Potassium hexafluorophosphate (

    
    ) or Ammonium hexafluorophosphate (
    
    
    ).
  • Solvents: Deionized Water (Milli-Q), Methanol, Ethanol (for recrystallization).

Protocol:

  • Metathesis: Dissolve stoichiometric amounts of THABr and

    
     separately in minimal warm water/methanol (1:1 v/v).
    
  • Precipitation: Slowly add the

    
     solution to the THABr solution with vigorous stirring. THAPF
    
    
    will precipitate immediately as a white solid due to its hydrophobicity.
  • Filtration: Filter the precipitate and wash extensively with cold water to remove byproduct salts (

    
    , excess precursors).
    
  • Purification (Recrystallization):

    • Dissolve the crude solid in hot ethanol (or ethyl acetate).

    • Filter while hot to remove insoluble particulate matter.

    • Allow to cool slowly to 4°C to crystallize.

    • Note: For ultra-high purity, repeat this step twice.

  • Drying: Dry the crystals under high vacuum at 80°C for 24 hours to remove trace solvents and moisture.

Synthesis Process Diagram

Synthesis_WorkflowInput1Tetrahexylammonium Bromide(Aq/MeOH)Step1Mixing & Metathesis(Precipitation driven by hydrophobicity)Input1->Step1Input2Potassium Hexafluorophosphate(Aq/MeOH)Input2->Step1Step2Filtration & Washing(Remove KBr byproduct)Step1->Step2Step3Recrystallization(Hot Ethanol/Ethyl Acetate)Step2->Step3Crude SolidStep4Vacuum Drying(80°C, 24h)Step3->Step4Pure CrystalsOutputElectrochemical GradeTHAPF6 CrystalsStep4->Output

Caption: Step-by-step purification workflow to ensure removal of redox-active halide impurities and trace moisture.

Applications in Pharmaceutical Research[5][8][9]

Electrochemical Sensing & Voltammetry

In drug development, characterizing the redox properties of a New Chemical Entity (NCE) is vital. THAPF

  • Mechanism: The large

    
     cation forms an "ion pair" with anionic drug intermediates, stabilizing them in low-dielectric solvents.
    
  • Advantage: The

    
     anion is resistant to oxidation up to very high potentials (+3.0 V vs SCE), allowing the study of high-potential oxidation of drug molecules without electrolyte breakdown.
    
Ion-Selective Electrodes (ISEs) for Drug Detection

THAPF

ion-exchanger
  • Role: It provides the lipophilic cationic sites (

    
    ) required to extract anionic drugs (e.g., Diclofenac
    
    
    , Ibuprofen
    
    
    ) from the aqueous sample into the organic membrane phase.
  • Selectivity: The extreme lipophilicity of the tetrahexyl chain prevents the salt from leaching out of the membrane over time, significantly extending the sensor's lifespan compared to tetrabutylammonium analogs.

ISE Membrane Fabrication Protocol:

  • Matrix: High molecular weight PVC (~30%).

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) (~65%) to solvate the membrane.

  • Ion-Exchanger: THAPF

    
     (1-5%) to set the transmembrane potential.
    
  • Ionophore: (Optional) Specific host molecule for the target drug.

ISE_Mechanismcluster_sampleAqueous Sample Phasecluster_membranePVC Membrane PhaseDrugAnionic Drug (D-)(Analyte)ComplexIon Pair Formation[Hex4N]+ --- [D-]Drug->ComplexExtraction at InterfaceTHAPF6THAPF6 Ion Exchanger[Hex4N]+ [PF6]-THAPF6->ComplexExchange PF6- for Drug-SignalPotential Change (EMF)Measured by ElectrodeComplex->SignalNernstian Response

Caption: Mechanism of potential generation in an ISE. THAPF6 facilitates the extraction of the anionic drug into the membrane.

References

  • Sigma-Aldrich. Tetrahexylammonium hexafluorophosphate Product Specification. Retrieved from .

  • ChemicalBook. Tetraethylammonium hexafluorophosphate Properties and Applications. Retrieved from .

  • BenchChem. Solubility and Electrochemical Window of Ammonium Hexafluorophosphates. Retrieved from .

  • ResearchGate. Ion Selective Electrodes in Pharmaceutical Analysis - A Review. Retrieved from .

  • National Institutes of Health (NIH). Electrochemical Late-Stage Functionalization in Drug Discovery. Retrieved from .

Technical Deep Dive: The Hexafluorophosphate Anion (PF₆⁻)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Battery Engineers

Introduction: The "Privileged" Non-Coordinating Anion

The hexafluorophosphate anion (


) occupies a unique position in modern chemical physics and synthetic chemistry.[1] Isoelectronic with sulfur hexafluoride (

), it possesses a perfectly symmetrical octahedral geometry (

) that delocalizes its single negative charge over six highly electronegative fluorine atoms.

For researchers,


 is often selected for what it doesn't do: it is weakly nucleophilic, weakly coordinating, and lipophilic. These properties make it the "anion of choice" for stabilizing reactive cationic species in peptide coupling reagents (e.g., HATU) and serving as the charge carrier in non-aqueous electrolytes (e.g., Li-ion batteries).

However, a common misconception is that


 is chemically inert.[2] It is not. Under specific thermal and protic conditions, it undergoes autocatalytic decomposition, releasing hazardous hydrogen fluoride (HF) and phosphoryl fluoride (

). This guide dissects these properties, providing a mechanistic understanding of its stability and validated protocols for its handling.[2]
Part 1: Structural & Physicochemical Fundamentals[2]

The utility of


 stems from its "soft" anionic character.[2] Unlike "hard" anions (e.g., 

,

), the charge in

is shielded by a steric shell of fluorine atoms.
PropertyValue/DescriptionImplication for Research
Geometry Octahedral (

)
High symmetry leads to low lattice energies in salts, enhancing solubility in organic solvents.
Ionic Radius ~2.5 ÅLarge size reduces ion pairing strength, promoting ionic dissociation (high conductivity).[2]
Oxidation Limit > 4.5 V vs. Li/Li⁺Exceptional electrochemical stability window, enabling high-voltage battery cathodes.[2]
Hydrophobicity HighBasis for hydrophobic Ionic Liquids (e.g., [BMIM][PF₆]); creates biphasic systems with water.

The Coordination Myth: While termed "non-coordinating,"


 can coordinate to highly electrophilic metal centers (e.g., Ag⁺, Ru²⁺) via weak F-bridges. Researchers designing catalytic cycles must verify that the anion is not competitively inhibiting the metal center.[2]
Part 2: The Stability Paradox (Hydrolysis & Decomposition)

The most critical failure mode for


 is hydrolysis.[2] This reaction is acid-catalyzed  and autocatalytic .[2] Once a trace amount of HF is generated (or present as an impurity), it accelerates the degradation of the remaining anion.
The Decomposition Mechanism[3][4][5][6]
  • Thermal Dissociation: In equilibrium, salts like

    
     dissociate into solid fluoride and the strong Lewis acid 
    
    
    
    .[2][3]
  • Water Attack:

    
     is extremely reactive toward moisture, forming phosphoryl fluoride (
    
    
    
    ).[2]
  • Propagation:

    
     further hydrolyzes to release more HF, dropping the pH and accelerating Step 1.[2]
    

DOT Diagram 1: The Autocatalytic Hydrolysis Cascade This diagram illustrates the feedback loop that leads to electrolyte failure or reagent degradation.

Hydrolysis LiPF6 LiPF6 (Salt) PF5 PF5 (Lewis Acid) LiPF6->PF5 Thermal Eq. LiF LiF (Solid) LiPF6->LiF Precipitation POF3 POF3 (Gas/Soluble) PF5->POF3 + H2O (Fast) H2O H2O (Impurity) HF HF (Catalyst/Toxin) POF3->HF Hydrolysis Phosphate H2PO4- / H3PO4 POF3->Phosphate Final Degradation HF->LiPF6 Autocatalysis (Lowers pH)

Caption: The acid-catalyzed decomposition of hexafluorophosphate. Note the red dashed line indicating the autocatalytic feedback loop driven by HF generation.

Part 3: Applications in Energy Storage (Li-Ion Batteries)

In Lithium-ion batteries,


 is the standard salt not because it is the most stable, but because its decomposition products are "beneficial" in moderation.
  • The SEI Role: The decomposition product

    
     reacts with organic carbonate solvents (EC/DMC) to initiate ring-opening polymerization. This helps form the Solid Electrolyte Interphase (SEI) on the anode, which prevents sustained electrolyte decomposition.
    
  • The Risk: Excessive thermal stress (>60°C) shifts the equilibrium toward

    
     and 
    
    
    
    . High HF concentrations dissolve the cathode transition metals (e.g., Mn dissolution from NMC cathodes), leading to capacity fade.
Part 4: Applications in Drug Development (Peptide Synthesis)

In pharmaceutical synthesis,


 is the counterion for "onium" coupling reagents like HATU  (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
  • Solubility Engineering: The lipophilic nature of

    
     ensures that coupling reagents are soluble in organic solvents (DMF, NMP) used in Solid Phase Peptide Synthesis (SPPS).
    
  • Safety Note: While HATU is stable as a solid, solutions in DMF can degrade over time.[2] The breakdown produces HF, which can prematurely deprotect acid-labile protecting groups (like Boc) or corrode automated synthesizers.

DOT Diagram 2: Role in Peptide Coupling (HATU)

PeptideCoupling HATU HATU Reagent (Cation+ • PF6-) ActiveEster Activated Ester (O-At) HATU->ActiveEster Activation (+ Base) PF6 PF6- (Non-Interfering Counterion) HATU->PF6 Dissociation Carboxyl Carboxylic Acid (R-COOH) Carboxyl->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + Amine Amine Amine (R'-NH2) Amine->Peptide PF6->PF6 Remains in Solution (Solubility Promoter)

Caption: The PF6 anion provides necessary solubility for the uronium cation but does not participate in the nucleophilic attack, preventing side reactions.

Part 5: Validated Experimental Protocols
Protocol A: Assessing Hydrolytic Stability via NMR

Use this protocol to validate the purity of LiPF6 electrolytes or Ionic Liquids before sensitive applications.

Principle:


 has a distinct spectroscopic signature.[2] Hydrolysis products (

,

) appear as distinct peaks shifted from the parent signal.
  • Sample Prep: Dissolve 20 mg of the salt in 0.6 mL of anhydrous deuterated solvent (e.g.,

    
     or DMSO-d6). Note: Do not use 
    
    
    
    if the salt is insoluble.
  • Instrument Setup: Configure for

    
     NMR  (coupled) and 
    
    
    
    NMR
    .
  • Acquisition:

    • 
       NMR:  Look for the characteristic septet of 
      
      
      
      (centered around -145 ppm,
      
      
      Hz).
    • 
       NMR:  Look for the doublet of 
      
      
      
      (around -72 ppm).
  • Analysis (The Self-Validation Step):

    • Pass: Only the clean septet/doublet is visible.[2]

    • Fail: Presence of a doublet in

      
       (indicating 
      
      
      
      ) or a singlet/triplet indicating mono/difluorophosphates. Any signal broadening suggests HF exchange.[2]
Protocol B: Emergency Neutralization of HF from PF6 Decomposition

Use this workflow if a PF6-containing reaction vessel releases white fumes (HF/POF3).

  • Identification: White fumes upon exposure to air indicate

    
     hydrolyzing to HF.[2]
    
  • Quenching: Do not add water directly (exothermic acceleration).[2]

  • Step 1: Add solid Calcium Oxide (CaO) or Calcium Carbonate (

    
    ) to the reaction mixture. This precipitates fluoride as insoluble 
    
    
    
    .[2]
  • Step 2: Slowly add a weak base solution (Sodium Bicarbonate) after the solid addition to neutralize remaining acidity.[2]

  • Verification: Test the pH of the aqueous phase. It must be neutral (pH 7) before disposal.[2]

References
  • Mechanism of LiPF6 Decomposition: Yang, H., et al. "Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6."[2][3][5] Journal of Power Sources, 2006.[2] [Link]

  • Hydrolysis Kinetics: Freire, M. G., et al. "Hydrolytic stability of fluorinated ionic liquids."[2] Journal of Chemical & Engineering Data, 2010.[2] [Link]

  • Peptide Coupling Reagents (HATU): Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[2][7] Journal of the American Chemical Society, 1993. [Link]

  • Toxicity of PF6 Ionic Liquids: Swatloski, R. P., et al. "Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate."[2] Green Chemistry, 2003.[2][8] [Link]

  • SEI Formation Mechanisms: Goodenough, J. B., & Kim, Y.[2] "Challenges for Rechargeable Li Batteries." Chemistry of Materials, 2010.[2] [Link]

Sources

Lipophilicity of Quaternary Ammonium Salts: A Technical Guide to Ion-Pair Partitioning

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quaternary Ammonium Salts (QAS) represent a unique physicochemical challenge in drug development and formulation science. Unlike neutral or ionizable amines, QAS possess a permanent positive charge independent of pH. Consequently, the standard definition of lipophilicity (


) is thermodynamically inadequate. The distribution of QAS is not a simple molecular partition but a complex ion-pair partition  phenomenon driven by the nature of the counter-anion.

This guide provides a rigorous technical framework for accurately measuring, predicting, and interpreting the lipophilicity of QAS. It moves beyond standard protocols to address the specific electrostatic realities of permanent cations.

Part 1: The Physicochemical Paradox

Standard lipophilicity assays assume a neutral species partitioning between an aqueous and an organic phase. For QAS (


), this transition is energetically unfavorable (

) without a companion anion (

).
The Ion-Pair Mechanism

The partitioning of a QAS is governed by the formation of a neutral ion pair in the organic phase. The apparent partition coefficient (


) is defined by the extraction constant (

) and the concentration of the counter-ion in the aqueous phase.


The apparent distribution ratio (


) is therefore dependent on the concentration and lipophilicity of the counter-ion:


Implication: You cannot report the lipophilicity of a QAS without explicitly defining the counter-ion and its concentration. A QAS paired with Chloride (


) may appear hydrophilic, while the same cation paired with Picrate or Hexafluorophosphate may behave as a highly lipophilic species.
Visualization: The Thermodynamic Cycle of Ion-Pairing

The following diagram illustrates the thermodynamic cycle distinguishing neutral partitioning from ion-pair partitioning.

IonPairing cluster_aq Aqueous Phase cluster_org Organic Phase (Octanol) Q_aq Q+ (Free Cation) X_aq X- (Counter-ion) Q_aq->X_aq Electrostatic Attraction QX_org [Q+X-] (Neutral Ion Pair) Q_aq->QX_org Ion-Pair Partitioning (Driven by X-) Q_org Q+ (Unstable) Q_aq->Q_org High Energy Barrier (Rarely occurs) X_aq->QX_org

Figure 1: Thermodynamic cycle showing that QAS partitioning requires the co-extraction of a counter-anion to maintain electroneutrality in the organic phase.

Part 2: The Counter-Ion Effect

The choice of counter-ion is the "tuning knob" for QAS lipophilicity. In biological systems, the relevant ions are usually


 or charged phospholipid heads. In analytical chemistry, we use "chaotropic" anions to force partitioning.

Table 1: Impact of Counter-Ions on Apparent Lipophilicity

Counter-Ion ClassExamples

Effect
Application Context
Hydrophilic Chloride (

), Bromide (

)
Baseline (Low)Physiological saline, standard formulations.
Chaotropic Iodide (

), Perchlorate (

)
+1.0 to +2.0HPLC mobile phase modifiers to improve peak shape.
Lipophilic Picrate, Toluene Sulfonate+3.0 to +4.0Shake-flask extraction assays (historical gold standard).
Biomimetic Phosphatidylcholine (Heads)VariableInteraction with cell membranes (BBB penetration).

Part 3: Experimental Methodologies

Protocol A: The Modified Shake-Flask Method (Ion-Pair Extraction)

Standard shake-flask methods fail for QAS because the concentration in octanol is often below the limit of detection (LOD) when using chloride salts.

Objective: Determine the intrinsic lipophilicity by using a surrogate lipophilic anion (Picrate) to force extraction, then back-calculating.

Self-Validating Protocol:

  • Phase Pre-saturation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Preparation:

    • Prepare a stock solution of the QAS (

      
      ) in the pre-saturated aqueous phase.
      
    • Add Sodium Picrate (

      
      ) to the aqueous phase. Note: The excess picrate drives the equilibrium.
      
  • Equilibration:

    • Mix equal volumes (e.g., 2 mL) of the QAS/Picrate aqueous solution and pre-saturated octanol.

    • Shake mechanically for 60 minutes at 25°C.

    • Centrifuge at 3000g for 20 minutes to break emulsions (critical for surfactants).

  • Quantification (The Validation Step):

    • Measure the concentration of the QAS in the aqueous phase before (

      
      ) and after (
      
      
      
      ) extraction using UV-Vis (if chromophore exists) or LC-MS.
    • Mass Balance Check: Calculate

      
      . If 
      
      
      
      is calculated to be < 5% of
      
      
      , the method is invalid (increase Picrate conc. or change counter-ion).
  • Calculation:

    
    
    Report as 
    
    
    
    specifying the picrate counter-ion.
Protocol B: IAM Chromatography (The High-Throughput Surrogate)

For drug development, we care less about octanol and more about membrane interaction. Immobilized Artificial Membrane (IAM) chromatography is the superior technique for QAS.

Mechanism: The stationary phase consists of phosphatidylcholine covalently bound to silica.[1] It mimics the fluid mosaic model, allowing the QAS to interact with the phosphate head groups (electrostatic) and the alkyl chains (hydrophobic).

Workflow Diagram:

IAM_Workflow Start Start: QAS Sample Col_Select Column Selection: IAM.PC.DD2 (Drug Discovery) Start->Col_Select Mobile_Phase Mobile Phase: 50mM NH4OAc (pH 7.4) Gradient: 0% -> 80% ACN Col_Select->Mobile_Phase Run Run HPLC/UHPLC Measure Retention Time (tR) Mobile_Phase->Run Calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 Run->Calc_k Dead_Time Determine Dead Time (t0) (Use Citric Acid or Uracil) Dead_Time->Calc_k Convert Convert to CHI (Chromatographic Hydrophobicity Index) Using Calibration Standards Calc_k->Convert Output Output: CHI(IAM) Predicts BBB/Intestinal Absorption Convert->Output

Figure 2: IAM Chromatography workflow. This method accounts for both the hydrophobic and electrostatic interactions critical for QAS behavior in vivo.

Data Interpretation:

  • 
    :  The retention factor on the IAM column.
    
  • Correlation: For QAS,

    
     correlates better with Blood-Brain Barrier (BBB) penetration than 
    
    
    
    . A high
    
    
    indicates strong membrane binding, which may imply good permeability or phospholipidosis toxicity (trapping in the membrane).

Part 4: Computational Prediction Challenges

Standard algorithms (CLOGP, ALOGP) are trained primarily on neutral molecules. When applied to QAS, they often:

  • Ignore the charge, treating the nitrogen as a neutral amine (Overestimation of lipophilicity).

  • Apply a generic "ionic penalty" that is too severe (Underestimation).

Best Practice: Use QM-corrected methods or Fragmental methods with specific cationic corrections .

  • COSMO-RS: Uses quantum chemical calculations to predict the screening charge density. It handles ions significantly better than additive methods.

  • 
     Parameter:  Calculate 
    
    
    
    . For QAS, if the algorithm allows, input the structure as the neutral ion pair (e.g., draw the QAS covalently bonded to a Chloride atom) to estimate the lipophilicity of the salt complex, rather than the naked cation.

References

  • Valkó, K., et al. (2000).[2] "Rapid-gradient HPLC method for measuring drug interactions with immobilized artificial membrane: Comparison with other lipophilicity measures." Journal of Pharmaceutical Sciences.

  • Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis.

  • Tsopelas, F., et al. (2017).[3] "Immobilized Artificial Membrane (IAM) chromatography: An invaluable tool in medicinal chemistry and in environmental sciences." ADMET and DMPK.

  • Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews.

  • Pidgeon, C., et al. (1995). "IAM chromatography: an in vitro screen for predicting drug membrane permeability."[1] Journal of Medicinal Chemistry.

Sources

Methodological & Application

Advanced Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization in Li-ion Half-Cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LIB-042

Abstract & Scope

This application note details a rigorous protocol for characterizing the Solid Electrolyte Interphase (SEI) in lithium-ion batteries using Electrochemical Impedance Spectroscopy (EIS). Unlike Direct Current (DC) methods, EIS allows for the deconvolution of kinetic processes occurring at different timescales. This guide focuses on the 3-electrode Swagelok cell configuration , which is essential for isolating working electrode (WE) impedance from the counter electrode (CE), a common source of error in standard coin-cell research.

Introduction: The "Drug Delivery" System of Batteries

In drug development, the efficacy of a molecule is often limited by its delivery vehicle. In Lithium-Ion Batteries (LIBs), the Solid Electrolyte Interphase (SEI) functions similarly. It is a passivation layer formed on the anode surface that dictates the kinetics of lithium intercalation.

  • Too thick: Ionic conductivity drops (high impedance), causing power fade.

  • Too thin/unstable: Continuous electrolyte consumption leads to capacity fade.

EIS is the primary "assay" used to quantify this layer's health without destroying the sample. However, data validity is often compromised by non-linearity and non-stationarity. This protocol establishes a self-validating workflow to ensure data integrity.

Experimental Workflow

The following diagram outlines the critical path for high-fidelity EIS data acquisition.

EIS_Workflow Assembly Cell Assembly (3-Electrode Swagelok) Rest OCV Relaxation (Thermal Equilibrium) Assembly->Rest Check Stability Check (dV/dt < 1 mV/h) Rest->Check Check->Rest Fail Measure EIS Acquisition (100 kHz - 10 mHz) Check->Measure Pass Valid Kramers-Kronig Validation Measure->Valid Valid->Measure Non-Linear/Drift Model ECM Fitting (Randles Circuit) Valid->Model Linearity Confirmed

Figure 1: Critical path for EIS data acquisition. Red nodes indicate "Stop/Go" decision points essential for data integrity.

Experimental Protocol
4.1 Cell Configuration: The 3-Electrode Necessity

Standard 2-electrode coin cells measure the sum of the Anode and Cathode impedance. To study the SEI specifically on the Anode, a Reference Electrode (RE) is required to decouple the signals.

Table 1: Configuration Comparison

Feature2-Electrode Coin Cell3-Electrode Swagelok Cell
Measured Impedance


(Decoupled)
Reference Potential Floating (Drifts with SOC)Fixed (e.g., Li metal or Ag/Ag+)
Artifact Risk High (Cathode impedance masks Anode SEI)Low (Isolates specific interface)
Application Commercial prototypingMechanistic Research (Recommended)
4.2 Step-by-Step Methodology

Step 1: Assembly (Glovebox Environment)

  • Condition:

    
     ppm, 
    
    
    
    ppm.
  • Setup: Assemble the Swagelok cell with the Working Electrode (WE) (e.g., Graphite), Counter Electrode (CE) (e.g., Li Metal), and Reference Electrode (RE) (Li wire).

  • Critical Insight: Ensure the RE is placed centrally but does not block the ionic path between WE and CE. Misplacement leads to "geometric capacitance" artifacts in high-frequency regions.

Step 2: Thermal & OCV Equilibration

  • Protocol: Place cell in a thermal chamber at 25°C (±0.1°C). Connect to the potentiostat and rest at Open Circuit Voltage (OCV) for 2–4 hours.

  • Causality: Impedance is exponentially dependent on temperature (Arrhenius behavior). A 1°C drift can alter

    
     (Charge Transfer Resistance) by >5%, invalidating the measurement.
    
  • Stop Criteria: Change in voltage (

    
    ) must be 
    
    
    
    .

Step 3: EIS Parameters (Potentiostatic Mode)

  • Frequency Range: 100 kHz to 10 mHz.

    • High Freq (kHz): Captures Inductance (

      
      ) and Bulk Resistance (
      
      
      
      ).
    • Mid Freq (Hz): Captures SEI and Charge Transfer (

      
      ).
      
    • Low Freq (mHz): Captures Diffusion (Warburg).

  • Amplitude (

    
    ):  10 mV.[1][2]
    
    • Why: Electrochemical systems are non-linear. The excitation signal must be small enough to approximate a linear response (pseudo-linearity) but large enough to maintain a Signal-to-Noise Ratio (SNR) > 10.

Data Validation & Analysis
5.1 The Kramers-Kronig (K-K) Test

Before fitting any model, the raw data must be validated. The K-K transform dictates that the Real (


) and Imaginary (

) components of impedance are interdependent.[3] If the measured data deviates from the K-K calculated data, the system has violated one of three conditions:
  • Linearity: Amplitude was too high.

  • Causality: Noise or external interference.

  • Stability: The battery voltage drifted during the scan (non-stationary).

Protocol: Run a K-K compliance check in your software (e.g., EC-Lab or Gamry Echem Analyst). If the


 error > 

, discard the dataset and re-stabilize the cell.
5.2 Equivalent Circuit Modeling (ECM)

Once validated, fit the data to a modified Randles Circuit.

ECM_Circuit cluster_SEI SEI Interface cluster_CT Charge Transfer Input L1 L (Inductance) Input->L1 Output R_sol R_sol (Electrolyte) L1->R_sol R_sei R_sei R_sol->R_sei CPE_sei CPE_sei R_sol->CPE_sei R_ct R_ct R_sei->R_ct CPE_sei->R_ct Zw W (Diffusion) R_ct->Zw CPE_dl CPE_dl CPE_dl->Output

Figure 2: Modified Randles Circuit for SEI Analysis. Note: CPE (Constant Phase Element) is used instead of pure Capacitance to account for electrode surface roughness.

Parameter Interpretation:

  • 
     (High Freq Intercept):  Resistance of the electrolyte + separator. An increase here indicates electrolyte drying.
    
  • 
     (First Semi-circle):  Resistance of Li+ migration through the SEI layer. This is the primary metric for SEI growth. 
    
  • 
     (Second Semi-circle):  Kinetics of the electron transfer at the electrode surface.
    
References
  • BioLogic Learning Center. "Two questions about Kramers-Kronig transformations." Application Note 15. [Link]

  • Arbin Instruments. "Three-Electrode Battery Testing." Arbin Technical Notes. [Link]

  • Choi, W. et al. "Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries." Journal of Electrochemical Science and Technology, 2020. [Link]

  • Zhu, J. et al. "Electrochemical Impedance Spectroscopy With Practical Rest-Times for Battery Management Applications." IEEE Access, 2021. [Link]

Sources

Application Note: Characterization and Optimization of Redox-Active Molecules (ROMs) in Flow Battery Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from vanadium-based systems to Organic Redox Flow Batteries (ORFBs) represents a paradigm shift in grid-scale energy storage. Unlike solid-state batteries (Li-ion), where capacity and power are coupled, RFBs decouple energy (electrolyte volume) from power (stack size).

For researchers with backgrounds in drug development or organic synthesis, the design of Redox-Active Molecules (ROMs) —such as quinones, nitroxides, and viologens—offers a direct translation of skills. This guide outlines the rigorous protocols required to characterize the "role" of these molecules within the electrolyte, moving from fundamental electrochemical kinetics to full-system validation.

Part 1: The Role of the Electrolyte in RFBs[1]

In an RFB, the electrolyte is not merely a conductive medium; it is the active fuel . The role of the electrolyte is governed by three critical parameters that must be optimized simultaneously:

  • Thermodynamic Role: Determining the Cell Voltage (

    
    ).
    
  • Kinetic Role: Determining the rate of electron transfer (

    
    ) and power density.
    
  • Mass Transport Role: Determining the limiting current density via viscosity (

    
    ) and diffusion (
    
    
    
    ).
Comparative Metrics: Aqueous vs. Non-Aqueous Systems[1]
ParameterAqueous ElectrolytesNon-Aqueous (Organic) ElectrolytesTarget Role
Solvent Window ~1.23 V (limited by

splitting)
2.0 V – 5.0 VEnergy Density
Conductivity High (>100 mS/cm)Low (<10 mS/cm)Power Density
Solubility Limited (requires functionalization)High (tunable)Energy Density
Cost LowHigh (requires dry room)Scalability

Part 2: Fundamental Characterization Protocols

Protocol A: Cyclic Voltammetry (CV) – The Diagnostic Scan

Objective: Establish reversibility, redox potential (


), and diffusion coefficients.

Reagents & Setup:

  • Working Electrode (WE): Glassy Carbon (3 mm dia), polished with 0.05

    
     alumina.
    
  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Ag/AgCl (aqueous) or Ag/Ag

    
     (non-aqueous).
    
  • Internal Standard: Ferrocene (

    
    ) is mandatory for non-aqueous systems to normalize potential drift.
    

Step-by-Step Methodology:

  • Solution Prep: Dissolve 1–5 mM of analyte in supporting electrolyte (e.g., 0.5 M

    
     or 0.1 M 
    
    
    
    in MeCN). Purge with Argon for 10 mins to remove
    
    
    .
  • OCV Measurement: Record Open Circuit Voltage for 60s to ensure stability.

  • Scan Rate Study: Perform CVs at scan rates (

    
    ) of 10, 20, 50, 100, 200, and 500 mV/s.
    
  • IR Compensation: Apply 85% iR-drop compensation via the potentiostat software (measure

    
     via high-frequency impedance first).
    

Self-Validating Criteria:

  • Reversibility Check: Peak separation

    
     (theoretical).[1] If 
    
    
    
    , the system is quasi-reversible or has high resistance.
  • Diffusion Control: Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ).
    • Pass: Linear plot (

      
      ) indicates diffusion-controlled processes (Randles-Sevcik behavior).
      
    • Fail: Non-zero intercept or non-linearity suggests adsorption or chemical side reactions.

Protocol B: Rotating Disk Electrode (RDE) – Kinetic Analysis

Objective: Isolate mass transport from electron transfer kinetics using the Levich Equation .

Theory: The limiting current (


) at an RDE is defined by:


Where:
  • 
     = rotation rate (rad/s)[2][3]
    
  • 
     = kinematic viscosity (
    
    
    
    )[2][3]
  • 
     = diffusion coefficient (
    
    
    
    )[1][2][3]

Methodology:

  • Setup: Use the same 3-electrode setup but with an RDE rotator.

  • Linear Sweep Voltammetry (LSV): Sweep potential across the redox feature at a slow rate (5–10 mV/s) to ensure steady-state conditions.

  • Rotation Steps: Record LSVs at 400, 900, 1600, 2500, and 3600 RPM.

  • Koutecký-Levich (K-L) Plot: Plot

    
     vs. 
    
    
    
    .
    • Slope: Yields Diffusion Coefficient (

      
      ).[1][2][4]
      
    • Y-Intercept: Yields Kinetic Current (

      
      ), allowing calculation of the rate constant 
      
      
      
      .

Part 3: Flow Cell Validation & Stability

Once a molecule passes CV/RDE screening, it must be validated in a flow environment. Beaker cells do not capture crossover or pumping losses.

Protocol C: Symmetric Cell Cycling

Objective: Eliminate crossover effects to measure intrinsic molecular stability.

Concept: Use the same electrolyte in both the anolyte and catholyte reservoirs at 50% State of Charge (SOC). This ensures that any species crossing the membrane is chemically identical to the species on the other side, nullifying crossover capacity fade.

Workflow:

  • Assembly: Sandwich a membrane (e.g., Nafion 212 or Daramic) between carbon felt electrodes.

  • Formation: Charge a single batch of electrolyte to 50% SOC in a bulk electrolysis cell.

  • Distribution: Split this 50% SOC electrolyte into two reservoirs (Pos and Neg).

  • Cycling: Cycle at constant current (

    
    ) within narrow voltage limits.
    
  • Analysis: Any capacity fade observed here is strictly due to molecular decomposition , not crossover.

Visualization: RFB Architecture & Logic

RFB_Architecture cluster_0 Negative Half-Cell (Anolyte) cluster_1 Electrochemical Stack cluster_2 Positive Half-Cell (Catholyte) Tank_A Anolyte Tank (Reduced Species) Pump_A Peristaltic Pump Tank_A->Pump_A Electrode_A Porous Carbon Electrode (-) Pump_A->Electrode_A Flow In Electrode_A->Tank_A Flow Out Membrane Ion Exchange Membrane Electrode_A->Membrane H+/Na+ Exchange Electrode_C Porous Carbon Electrode (+) Membrane->Electrode_C Tank_C Catholyte Tank (Oxidized Species) Electrode_C->Tank_C Flow Out Pump_C Peristaltic Pump Pump_C->Electrode_C Flow In Tank_C->Pump_C caption Figure 1: Generalized Architecture of a Redox Flow Battery (RFB) showing fluidic loops and membrane ion exchange.

Part 4: Degradation Forensics (Post-Mortem)

When capacity fade occurs, you must identify the mechanism: Chemical Decomposition vs. Crossover .

Protocol:

  • Harvesting: Extract 100

    
     aliquots from tanks after 10, 50, and 100 cycles.
    
  • UV-Vis Spectroscopy:

    • Dilute samples to linear absorbance range.

    • Compare spectra to pristine uncycled material.

    • Indicator: New peaks or baseline shifts indicate decomposition products (e.g., Michael addition in quinones [1]).

  • 1H-NMR (Nuclear Magnetic Resonance):

    • For organic electrolytes, NMR is the gold standard.

    • Look for loss of aromatic proton signals or appearance of hydrolysis peaks.

Visualization: Characterization Workflow

Workflow Start New Redox Molecule (ROM) Synthesized Solubility Solubility Test (>0.5 M required) Start->Solubility CV_Test Cyclic Voltammetry (CV) Reversibility Check Solubility->CV_Test Pass Fail_Bin Reject / Redesign Molecule Solubility->Fail_Bin Fail Decision_1 Reversible? CV_Test->Decision_1 RDE_Test RDE Kinetics (Levich Analysis) Decision_1->RDE_Test Yes (ΔEp ~ 59mV) Decision_1->Fail_Bin No (Irreversible) Flow_Test Symmetric Flow Cell (Cycling Stability) RDE_Test->Flow_Test High k0 Flow_Test->Fail_Bin High Fade Rate Success Full Cell Testing (Asymmetric) Flow_Test->Success Stable Capacity caption Figure 2: Screening Decision Tree for Novel Redox Electrolytes.

References

  • Understanding Capacity Fade in Organic Redox-Flow Batteries. Nature Energy / NIH. (2023). Elucidates Michael attack decay mechanisms in quinones. Link

  • A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education. (2018). Best practices for CV setup and internal standards. Link

  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. (2021). Detailed viscosity and conductivity requirements. Link

  • Levich Analysis: The Principles. BioLogic Learning Center. (2024). Theory and application of RDE for diffusion coefficients. Link

  • Standards for Flow Batteries. Flow Battery Forum. (2025). Overview of IEC/IEEE testing standards for RFB power characterization. Link

Sources

Application Note: Advanced Electropolymerization using Tetrahexylammonium Hexafluorophosphate (THAPF₆)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

While Tetrabutylammonium Hexafluorophosphate (TBAPF₆) remains the industry standard supporting electrolyte, Tetrahexylammonium Hexafluorophosphate (THAPF₆) represents a critical alternative for specific, high-value electrochemical applications.

This guide addresses the use of THAPF₆ (CAS: 5537-29-1) in the electropolymerization of conjugated monomers (e.g., thiophenes, pyrroles, fluorenes). The selection of THAPF₆ is rarely arbitrary; it is driven by two physicochemical necessities:

  • Solubility in Low-Polarity Media: Unlike the butyl analog, the hexyl chains of THAPF₆ provide sufficient lipophilicity to dissolve in non-polar solvents (e.g., Dichloromethane, Chloroform, or Toluene/Acetonitrile mixtures) where standard salts precipitate. This is vital when polymerizing highly hydrophobic monomers.

  • Morphological Templating (The "Spacer Effect"): The sterically bulky tetrahexylammonium cation (

    
    ) occupies a larger volume at the electrode-electrolyte interface. Upon polymer deposition and subsequent de-doping, this leaves behind larger "molecular footprints" or voids, enhancing the porosity and ion-diffusion rates of the resulting film.
    

Physicochemical Properties & Selection Criteria[1][2]

Before initiating synthesis, verify the electrolyte compatibility with your solvent system and electrochemical window requirements.

Table 1: Comparative Properties of Supporting Electrolytes
FeatureTetrabutylammonium

(Standard)
Tetrahexylammonium

(Target)
Impact on Protocol
Cation Radius ~4.9 Å~6.5 Å THA creates larger voids in polymer matrix.
Solubility (ACN) Excellent (>0.5 M)Excellent (>0.5 M) Both work in standard Acetonitrile.
Solubility (DCM) Moderate/GoodSuperior Use THA for DCM-based polymerizations.
Solubility (Toluene) PoorModerate THA allows mixed-solvent systems.
Oxidation Limit ~ +3.0 V vs SCE~ +2.8 V vs SCE Sufficient for all standard conducting polymers.
Hygroscopicity HighModerate THA is slightly easier to handle in humid air.

Critical Insight: The electrochemical window of THAPF₆ is slightly narrower than TBAPF₆ due to the easier oxidation of the longer alkyl chains, but it remains stable up to +2.8V (vs. SCE), which covers the polymerization potential of EDOT (+1.2V), Pyrrole (+0.8V), and Thiophene (+1.6V).

Mechanistic Workflow & Logic

The following diagram illustrates the decision matrix for selecting THAPF₆ and its mechanistic role during the oxidative coupling process.

Electropolymerization_Logic Start Experimental Goal: Synthesize Conductive Polymer Solvent_Check Is Monomer Soluble in ACN? Start->Solvent_Check Use_TBA Use Standard TBAPF6 (Cost Effective) Solvent_Check->Use_TBA Yes Use_DCM Must use DCM or Chloroform Solvent_Check->Use_DCM No (Hydrophobic Monomer) Select_THA Select Tetrahexylammonium PF6 (High Lipophilicity) Use_DCM->Select_THA Mechanism Electropolymerization Mechanism Select_THA->Mechanism Step1 1. Anodic Oxidation Monomer -> Radical Cation Mechanism->Step1 Step2 2. Coupling & Deposition PF6- balances charge (Doping) Step1->Step2 Step3 3. Cation Effect N(Hex)4+ controls double-layer spacing Step2->Step3

Figure 1: Decision tree for electrolyte selection and mechanistic flow of THAPF₆ mediated polymerization.

Detailed Experimental Protocol

Protocol: Potentiodynamic Polymerization of Hydrophobic Monomers

Target Application: Synthesis of poly(3-hexylthiophene) (P3HT) or hydrophobic EDOT-derivatives in Dichloromethane (DCM).

Phase A: Reagent Preparation
  • Electrolyte Drying: THAPF₆ is hygroscopic. Dry the salt at 60°C under vacuum for 12 hours prior to use. Water traces effectively kill radical cations, terminating chain growth.

  • Solvent Purification: Use HPLC-grade Dichloromethane (DCM). Ideally, pass through activated alumina or store over 4Å molecular sieves to remove water and ethanol stabilizers.

  • Reference Electrode: Do NOT use aqueous Ag/AgCl. The leakage of water/KCl will contaminate the DCM.

    • Recommendation: Use a Non-Aqueous Ag/Ag⁺ reference (0.01 M AgNO₃ + 0.1 M THAPF₆ in Acetonitrile).

Phase B: Electrochemical Cell Setup
  • Working Electrode (WE): Platinum Button, Gold, or ITO glass.

  • Counter Electrode (CE): Platinum Wire/Mesh (Surface area > 10x WE).

  • Reference Electrode (RE): Ag/Ag⁺ (non-aqueous).

Phase C: The Procedure
  • Solution Prep: Prepare 0.1 M THAPF₆ in DCM.

    • Note: Ensure complete dissolution. If the solution is cloudy, sonicate for 5 minutes.

  • Blank Scan (Self-Validation): Run a Cyclic Voltammetry (CV) scan of the electrolyte without monomer (0 V to +2.0 V).

    • Pass Criteria: Current should remain negligible (< 1 µA/cm²). Significant current indicates solvent impurities or wet electrolyte.

  • Monomer Addition: Add monomer to reach 10 mM concentration. Stir to dissolve.

  • Polymerization (CV Mode):

    • Scan Range: -0.2 V to +1.3 V (Adjust based on monomer onset).

    • Scan Rate: 50–100 mV/s.

    • Cycles: 10–20 cycles.

    • Observation: Look for the "nucleation loop" on the first scan (crossover of forward/reverse trace) and increasing current on subsequent scans, indicating conductive film growth.

Phase D: Post-Polymerization Washing (Critical)

THAPF₆ contains large, greasy alkyl chains that adhere strongly to the polymer film.

  • Remove WE from the cell.

  • Rinse 1: Dip in pure DCM (10 seconds) to remove unreacted monomer.

  • Rinse 2: Dip in Acetonitrile (ACN). THAPF₆ is soluble in ACN, but many hydrophobic polymers are not. This helps strip trapped salt without dissolving the film.

  • Dry: Blow dry with Nitrogen.

Troubleshooting & Optimization

SymptomProbable Cause (THAPF₆ Specific)Corrective Action
Film "slides" off electrode DCM swells the polymer excessively; THA cation is too bulky for tight packing.Switch solvent to a 1:1 mix of DCM:Acetonitrile. The ACN reduces swelling.
High Resistivity "Spacer Effect" is too strong; large cations are blocking inter-chain hopping.Reduce THAPF₆ concentration to 0.05 M or switch to a smaller cation (TBA) if solubility permits.
Reference Drift THA cation clogging the porous frit of the reference electrode.Use a double-junction reference electrode. Replace the outer junction solution daily.
Cloudy Solution Salt not fully dissolved or water contamination.THAPF₆ is hydrophobic; ensure glassware is bone-dry. Sonicate solution.[1]

Visualizing the Interface

The following diagram details the "Spacer Effect" where the Tetrahexylammonium cation creates a specific double-layer architecture.

Interface_Model cluster_polymer Polymer Growth Zone cluster_doublelayer Steric Barrier (Cation) Electrode Working Electrode (+) Polymer1 Polymer Chain Electrode->Polymer1 e- transfer Dopant PF6- (Anion) Polymer1->Dopant Electrostatic Attraction THA N(Hex)4+ (Bulky) Note Large N(Hex)4+ cations prevent dense packing, creating porous films. THA->Note

Figure 2: Interfacial model showing the steric influence of the bulky Tetrahexylammonium cation.

References

  • Fundamental Properties of Quaternary Ammonium Salts

    • Source: BenchChem & ChemicalBook D
    • Data: Solubility and electrochemical stability of Tetrahexylammonium Hexafluorophosph
    • Link:

  • Cation Size Effects in Electropolymerization

    • Title: Effect of cation size on electrochemical properties of polymer electrolyte.[2]

    • Source: ResearchGate / Scientific Literature.[2]

    • Relevance: Establishes the link between cation radius (Hexyl vs Butyl) and polymer morphology/conductivity.
    • Link:

  • Electrochemical Windows in Organic Solvents

    • Title: Electrochemical Characteriz
    • Source: MDPI / E-KEM Sciences.
    • Relevance: Provides comparative voltage windows for TBA vs. other ammonium salts.
    • Link:

  • Solubility & Application in Non-Polar Media

    • Title: Electrochemical Synthesis of Acetonitrile-Soluble PEDOT.
    • Source: Nanjing University / ResearchG
    • Relevance: Discusses solubility parameters and the necessity of specific electrolytes for hydrophobic polymer processing.
    • Link:

Sources

Ionic conductivity of tetrahexylammonium hexafluorophosphate solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ionic Conductivity & Characterization of Tetrahexylammonium Hexafluorophosphate Solutions

Abstract

Tetrahexylammonium hexafluorophosphate (


, abbreviated as THA-PF6) is a specialized supporting electrolyte utilized in non-aqueous electrochemistry. While less common than its butyl analog (TBAPF6), THA-PF6 offers superior solubility in low-dielectric media and enhanced hydrophobicity, making it critical for specific membrane studies, ion-selective electrodes, and biphasic electrochemical systems. This guide provides a rigorous protocol for the purification, preparation, and conductivity measurement of THA-PF6 solutions, emphasizing the elimination of trace water and resistive impurities that compromise the electrochemical window.

Introduction: The Physics of Conduction in THA-PF6

The choice of supporting electrolyte dictates the accessible potential window and the ohmic drop (


) within an electrochemical cell. THA-PF6 is selected over tetrabutylammonium hexafluorophosphate (TBAPF6) when the solvent system is highly non-polar (e.g., dichloromethane, chloroform, or THF) or when a highly lipophilic cation is required to prevent partitioning into an aqueous phase.

Mechanistic Insight: Ionic conductivity (


) in these solutions is governed by the mobility of the dissociated ions. According to the Stokes-Einstein equation , the diffusion coefficient (

)—and consequently the mobility—is inversely proportional to the hydrodynamic radius (

) of the ion:


Where


 is the solvent viscosity. The tetrahexylammonium cation (

) is significantly larger than the tetrabutylammonium cation (

). Consequently, THA-PF6 solutions exhibit slightly lower molar conductivity than TBAPF6 solutions at equimolar concentrations. However, this trade-off is accepted to gain solubility in solvents where TBAPF6 would precipitate.

Materials & Preparation

Scientific Integrity Check: Commercial "electrochemical grade" salts are often insufficient for high-precision work without further purification. Trace halide impurities (


, 

) from the synthesis precursor can induce parasitic redox peaks, while moisture narrows the anodic window.
Reagents
  • THA-PF6: Commercial grade (purity >97%).[1][2]

  • Solvents: Absolute Ethanol (for purification), Ultra-pure Water (18.2 MΩ·cm), Acetonitrile (HPLC Grade, dried over molecular sieves).

  • Drying Agents: Activated 3Å Molecular Sieves.

Critical Purification Protocol (Recrystallization)

Note: THA-PF6 is hydrophobic and insoluble in water, which is the basis for this purification strategy.

  • Dissolution: Dissolve crude THA-PF6 in the minimum amount of boiling absolute ethanol (~60°C).

  • Precipitation: Slowly add warm ultra-pure water dropwise until the solution becomes just turbid.

  • Crystallization: Reheat to clarify, then allow the solution to cool slowly to room temperature, followed by refrigeration at 4°C overnight. Rapid cooling traps impurities.

  • Filtration: Collect crystals via vacuum filtration using a sintered glass frit. Wash with cold water/ethanol (3:1 mix).

  • Drying: Dry the crystals in a vacuum oven at 80°C for 24 hours. Store in a desiccator or glovebox.

Experimental Protocol: Conductivity Measurement

This protocol uses Electrochemical Impedance Spectroscopy (EIS) for resistance determination, which eliminates polarization errors common in simple DC measurements.

Equipment Setup
  • Potentiostat/Galvanostat: with Frequency Response Analyzer (FRA) module.

  • Conductivity Cell: 2-electrode platinum plate cell (platanized black is preferred for high surface area).

  • Thermostat: Water bath circulator stable to ±0.1°C.

Workflow Diagram

ConductivityWorkflow cluster_Measurement Measurement Loop Start Start: THA-PF6 Preparation SolventPrep Solvent Drying (Acetonitrile + 3Å Sieves) Start->SolventPrep Weighing Gravimetric Preparation (Inert Atmosphere Box) SolventPrep->Weighing Dissolution Dissolve THA-PF6 (0.1 mM to 10 mM range) Weighing->Dissolution TempEquil Thermal Equilibration (25°C ± 0.1°C) Dissolution->TempEquil CellCalib Cell Calibration (0.01 M KCl Standard) CellCalib->TempEquil EIS_Meas EIS Measurement (100 kHz - 10 Hz, 10 mV amp) TempEquil->EIS_Meas DataExt Extract Bulk Resistance (R_sol) (High Freq Intercept) EIS_Meas->DataExt Calc Calculate Molar Conductivity DataExt->Calc

Figure 1: Step-by-step workflow for the precise determination of ionic conductivity.

Measurement Steps
  • Cell Constant Determination (

    
    ):  Measure the resistance (
    
    
    
    ) of a standard 0.01 M KCl solution.
    
    
    (Reference
    
    
    at 25°C is 1413 µS/cm).
  • Blank Measurement: Measure the conductivity of the pure solvent. It should be negligible (< 1 µS/cm).

  • Sample Measurement:

    • Prepare a stock solution (e.g., 10 mM THA-PF6).

    • Perform serial dilutions.

    • Measure Impedance at Open Circuit Potential (OCP).

    • Data Extraction: Plot the Nyquist diagram (Z'' vs Z'). The intercept with the Z' (real) axis at high frequency corresponds to the solution resistance (

      
      ).
      

Data Analysis & Interpretation

Calculation of Molar Conductivity

Convert raw resistance to conductivity (


) and then to molar conductivity (

).



Where

is concentration in mol/L.
The Kohlrausch Plot

For strong electrolytes like THA-PF6 in polar organic solvents, plotting


 vs. 

should yield a straight line (Kohlrausch Law):


  • 
     (Limiting Molar Conductivity):  The y-intercept. This represents the conductivity at infinite dilution where ion-ion interactions are zero.[3]
    
  • Deviation: A downward curve at higher concentrations indicates ion pairing (formation of neutral

    
     pairs), which is common in solvents with lower dielectric constants (e.g., DCM, THF).
    
Comparative Data: Cation Effects

The following table illustrates the impact of cation size on conductivity in Acetonitrile (ACN) at 25°C.

Cation TypeRadius (Å)Limiting Mobility (

)

(Salt) in ACN
Solubility (Non-polar)
Tetramethyl (

)
2.8High~190Low
Tetrabutyl (

)
4.9Medium~160Good
Tetrahexyl (

)
6.5 (est) Low ~145 (est) Excellent

Note: Values are approximate.


 decreases as alkyl chain length increases due to increased hydrodynamic drag.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Background Conductivity Solvent contamination or wet salt.Dry solvent with 3Å sieves; Recrystallize salt.
Non-Linear Kohlrausch Plot Ion pairing or weak electrolyte behavior.Use Fuoss-Onsager equation for analysis; Check solvent dielectric constant.
Drifting Resistance Temperature fluctuation or bubble formation.Use thermostated bath; Degas solution with Argon before measuring.
Narrow Potential Window Water contamination (

oxidation).
Add activated alumina to the electrochemical cell; Verify dryness via Karl-Fischer titration.

References

  • Zoski, C. G. (2007).[4][5] Handbook of Electrochemistry. Elsevier.[4] (Definitive source for electrochemical constants and protocols).

  • Barthel, J., et al. (1998). "Electrolyte Data Collection Part 2: Dielectric Properties of Water and Aqueous Electrolyte Solutions." Chemistry Data Series, Vol. XII. (Source for conductivity theories).[3][4][5]

  • Izutsu, K. (2009). Electrochemistry in Nonaqueous Solutions. Wiley-VCH.[6] (Detailed discussion on solvent effects and ion pairing in organic media).

  • Sigma-Aldrich. (2023).[1] Tetrabutylammonium hexafluorophosphate Product Specification. Link (Baseline for commercial purity standards).

  • ResearchGate. (2015). Conductivity data for Fe(Cp)2PF6 and quaternary ammonium salts*. Link (Comparative data for bulky cations).

Sources

Validation & Comparative

Optimizing Electrochemical Windows: A Strategic Guide to Supporting Electrolytes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical electrosynthesis and redox analysis, the Supporting Electrolyte (SE) is often treated as a passive charge carrier. This is a critical error. The SE dictates the Electrochemical Window (EW) —the potential range accessible before the solvent or electrolyte itself degrades. For drug development professionals, selecting the wrong SE can mask metabolite signals, catalyze unwanted side reactions, or severely limit the yield of oxidative cross-coupling reactions.

This guide provides a technical comparison of common supporting electrolytes, focusing on their anodic/cathodic limits, solubility profiles, and strategic application in organic synthesis.

Part 1: Critical Fundamentals

The Electrochemical Window (EW)

The EW is defined as the potential range between the Cathodic Limit (


)  (reduction of cation/solvent) and the Anodic Limit (

)
(oxidation of anion/solvent).[1]

In drug discovery, a wide EW is paramount when investigating high-potential oxidations (e.g., late-stage C-H functionalization) or deep reductions (e.g., hetero-cycle saturation).
The Role of the Supporting Electrolyte

Beyond ionic conductivity, the SE influences:

  • Double Layer Structure: Cation size (e.g., TBA

    
     vs. TEA
    
    
    
    ) affects the Helmholtz layer thickness, altering electron transfer kinetics.
  • Solubility: High solubility in organic solvents (DCM, MeCN, THF) is required to minimize ohmic drop (

    
    ).
    
  • Interference: Halide anions (Br

    
    , Cl
    
    
    
    ) are easily oxidized, narrowing the anodic window significantly compared to non-coordinating anions like PF
    
    
    or ClO
    
    
    .

Part 2: Strategic Comparison of Electrolytes

Organic Systems: The Industry Standards

Non-aqueous solvents (Acetonitrile, DCM) are the backbone of medicinal electrochemistry.

Perchlorates (TBAP, TEAP)
  • Chemistry: Tetrabutylammonium Perchlorate (TBAP) and Tetraethylammonium Perchlorate (TEAP).[1]

  • Performance: Historically the "gold standard" due to exceptional solubility and a wide window (~4.5 V in MeCN).

  • Nuance: TEAP often exhibits a slightly wider cathodic window than TBAP because the ethyl chains are less sterically hindering, but the cation stability is also a factor.[1] However, perchlorates pose explosion hazards upon drying, making them less ideal for kilo-scale process chemistry.

Hexafluorophosphates (TBAPF

)
[2]
  • Chemistry: Tetrabutylammonium Hexafluorophosphate.[1][2][3]

  • Performance: Offers a similar or slightly wider anodic limit than perchlorates. The PF

    
     anion is extremely resistant to oxidation.
    
  • Advantage: Non-explosive alternative to perchlorates, making it the preferred choice for modern flow electrosynthesis platforms.

Halides (TBAB)
  • Chemistry: Tetrabutylammonium Bromide.[1][2]

  • Performance: Severely restricted anodic window. Bromide oxidizes to bromine/tribromide at relatively low potentials (~1.0 V vs Ag/AgCl).

  • Strategic Use: Used intentionally as a mediator . In drug synthesis, the oxidation of Br

    
     to active "Br
    
    
    
    " species is used for indirect oxidation of alcohols or C-H bonds. It is not a silent electrolyte.
Aqueous Systems: pH Dependence

In aqueous buffers (PBS, H


SO

), the window is physically limited by water electrolysis:
  • Cathodic: Hydrogen Evolution Reaction (HER).

  • Anodic: Oxygen Evolution Reaction (OER).

  • Expansion Strategy: Using "inert" salts like K

    
    SO
    
    
    
    or LiClO
    
    
    on High Hydrogen Overpotential electrodes (e.g., Mercury, Lead, Boron-Doped Diamond) can expand the cathodic limit significantly.

Part 3: Comparative Data Analysis

The following table aggregates experimental limits. Note that values depend heavily on the Working Electrode (WE) material (typically Glassy Carbon or Platinum).

Table 1: Electrochemical Windows of Common Supporting Electrolytes

ElectrolyteSolventAnodic Limit (V)Cathodic Limit (V)Window (V)Primary Application
TBAPF

(0.1 M)
Acetonitrile+3.4-2.96.3 High-potential oxidations, Flow chemistry
TBAP (0.1 M)Acetonitrile+3.0-2.85.8 General analytical CV (Bench scale)
TEAP (0.1 M)Acetonitrile+2.8-2.95.7 Kinetic studies (smaller cation)
TBAB (0.1 M)Acetonitrile+1.0 *-2.83.8 Mediated electrosynthesis (Br

generation)
LiClO

(0.1 M)
DMSO+1.5-3.34.8 Li-ion battery research, O

reduction studies
H

SO

(0.5 M)
Water+1.2-0.21.4 Aqueous oxidation, metabolic simulation

*Note: Potentials are approximate vs. Ag/Ag


.[1] The anodic limit of TBAB is truncated by Br

oxidation.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Determination of Electrochemical Window via Stepwise CV

Objective: Define the operational limits of a new electrolyte/solvent system.

1. System Preparation
  • Cell: 3-Electrode glass cell (flame-dried for organic work).

  • WE: Glassy Carbon (3 mm), polished with 0.05

    
    m alumina slurry until mirror finish. Validation:  Surface must be hydrophobic (water beads up) and pristine.
    
  • RE: Ag/AgNO

    
     (0.01 M in MeCN) for organic; Ag/AgCl (3 M KCl) for aqueous.
    
  • CE: Platinum wire/coil (surface area > WE).

2. Deoxygenation (Critical Step)
  • Oxygen reduction occurs at ~ -0.6 V to -1.2 V (depending on solvent), masking the cathodic limit.

  • Action: Purge solution with high-purity Argon for 10-15 minutes. Keep an Argon blanket over the solution during scanning.

3. The "Reversibility Test" Workflow

Instead of a single wide scan, use incremental expansion to identify the breakdown onset.

  • OCP Scan: Start at Open Circuit Potential.

  • Incremental Anodic: Scan positive by 0.5 V increments (e.g., 0

    
     +0.5, 0 
    
    
    
    +1.0).
  • Criteria: The limit is defined where the background current density exceeds 0.1 mA/cm

    
      OR where hysteresis (looping) appears, indicating irreversible film formation/fouling.
    
  • Repeat Cathodic: Return to OCP and scan negative incrementally.

4. Visualization of Workflow

EW_Determination cluster_Scan Stepwise Expansion Loop Start Start: Clean Electrode (Polishing) Purge Deoxygenation (Ar Purge 15 min) Start->Purge OCP Measure OCP Purge->OCP ScanPos Anodic Scan (+0.5V steps) OCP->ScanPos CheckA Current > 0.1 mA/cm²? ScanPos->CheckA CheckA->ScanPos No ScanNeg Cathodic Scan (-0.5V steps) CheckA->ScanNeg Yes (Limit Found) CheckC Current > 0.1 mA/cm²? ScanNeg->CheckC CheckC->ScanNeg No Result Define Window (E_anodic to E_cathodic) CheckC->Result Yes (Limit Found)

Caption: Stepwise Cyclic Voltammetry workflow for precise determination of electrochemical limits, avoiding electrode fouling from over-potential scanning.

Part 5: Decision Framework for Drug Development

When selecting an electrolyte for API synthesis or metabolite screening, use the following logic:

Selection_Logic Root Select Supporting Electrolyte Solvent Solvent System? Root->Solvent Aqueous Aqueous Solvent->Aqueous Buffers Organic Organic (MeCN/DCM) Solvent->Organic Goal Goal? Organic->Goal Oxidation Oxidation (>2V) Goal->Oxidation Reduction Reduction (<-2V) Goal->Reduction Mediated Mediated Synthesis Goal->Mediated Rec_TBAPF6 Use TBAPF6 (Stable, Wide Window) Oxidation->Rec_TBAPF6 Rec_TEAP Use TEAP (Better Cathodic Kinetics) Reduction->Rec_TEAP Rec_TBAB Use TBAB (Bromide Mediator) Mediated->Rec_TBAB

Caption: Decision tree for selecting supporting electrolytes based on solvent system and synthetic goal (direct electrolysis vs. mediation).

References

  • BenchChem. A Comparative Guide to Supporting Electrolytes: Tetraethylammonium Perchlorate vs. Tetrabutylammonium Perchlorate. Retrieved from

  • Laoire, C. O., et al. (2010). Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery. Journal of Physical Chemistry C. Retrieved from

  • Gamry Instruments. Cyclic Voltammetry: A Practical Beginner’s Guide. Retrieved from

  • Leech, M. C., & Lam, K. (2020). A Practical Guide to Electrosynthesis. University of Greenwich. Retrieved from

  • Ue, M., et al. (2002). Electrochemical Properties of Organic Liquid Electrolytes. Journal of the Electrochemical Society.

Sources

Anodic and cathodic limits of hexafluorophosphate salts

Technical Guide: Electrochemical Stability Limits of Hexafluorophosphate ( ) Salts

Executive Summary

Hexafluorophosphate (





Key Takeaway: While




Part 1: The Electrochemical Window (ESW)[1][2]

The Electrochemical Stability Window (ESW) is the potential range where the electrolyte (salt + solvent) neither oxidizes nor reduces.[1] For

anodic limitcathodic limit


Comparative Stability Data

The following data aggregates experimental limits in standard organic solvents (Acetonitrile for synthesis, Carbonates for batteries).

Table 1: Anodic and Cathodic Limits of Common Electrolyte Anions

Anion TypeSalt ExampleAnodic Limit (V vs. SCE)*Anodic Limit (V vs. Li/Li⁺)**Cathodic LimitPrimary Failure Mode
Hexafluorophosphate (

)

/

+3.2 V ~5.1 V Cation DependentHydrolysis (

formation)
Tetrafluoroborate (

)

/

+3.4 V~5.3 VCation DependentHigh resistance (low conductivity)
Perchlorate (

)

/

+3.0 V~4.8 VCation DependentExplosive (Safety Hazard)
Bis(triflimide) (

)

+2.8 V~4.5 VCation DependentAl Current Collector Corrosion
Triflate (

)

+2.6 V~4.3 VCation DependentLow Conductivity

*Solvent: Acetonitrile (MeCN). Working Electrode: Pt. Reference: Saturated Calomel Electrode (SCE). **Solvent: EC/DMC (1:1). Working Electrode: Pt/Glassy Carbon. Reference: Li metal.[2]

Visualization: Stability Ranking & Selection Logic

The following diagram illustrates the decision process for selecting an anion based on the required potential window and environmental constraints.

ESW_SelectionStartSelect Electrolyte AnionHighVHigh Voltage Req?(>4.5V vs Li/Li+)Start->HighVClO4ClO4-(Lab Only - Explosive)Start->ClO4Benchtop Kinetic Study OnlyMoistureMoisture Present?HighV->MoistureNoBF4BF4-(High V, Stable)HighV->BF4Yes (Very High V)PF6PF6-(Standard Choice)Moisture->PF6Strictly Dry (<10ppm)Moisture->BF4High HumidityTFSITFSI-(Stable, Corrosive to Al)Moisture->TFSIHigh Temp/StabilityAl_CorrAluminum Collector?Al_Corr->PF6Yes (Passivates Al)Al_Corr->TFSINo (C-coated/Grid)TFSI->Al_Corr

Figure 1: Decision matrix for electrolyte anion selection. Note that while


Part 2: Mechanistic Insights (Why Fails)

To use

Anodic Oxidation (The High Voltage Limit)

At extremely high potentials (>5.0 V vs


Implication: The generation of


Hydrolysis (The Moisture Limit)

This is the most common failure mode in pharmaceutical and battery labs.




Critical Safety Note:


Never

Part 3: Experimental Protocol for Determining Limits

Do not rely solely on literature values. Impurities (water, synthesis byproducts) in your specific batch of salt can drastically shrink the electrochemical window.

Protocol: Linear Sweep Voltammetry (LSV)

Objective: Determine the operational window of a

Materials:

  • Potentiostat: (e.g., Biologic, Autolab)

  • Working Electrode (WE): Platinum Disk (1.6 mm or 3 mm diameter), polished to mirror finish.

  • Counter Electrode (CE): Platinum Wire (surface area > WE).

  • Reference Electrode (RE):

    
     (0.01M 
    
    
    in MeCN) or SCE (with salt bridge).
  • Solvent: HPLC Grade Acetonitrile, dried over 3Å molecular sieves (<10 ppm

    
    ).
    

Workflow:

  • Preparation:

    • Polish WE with 0.05 µm alumina slurry; sonicate in DI water, then ethanol. Dry under

      
      .
      
    • Purge electrolyte solution with Argon for 15 minutes to remove dissolved

      
       (Oxygen reduction occurs at ~ -1.0V and obscures cathodic limits).
      
  • OCP Measurement:

    • Measure Open Circuit Potential (OCP) for 2 minutes to ensure stability.

  • Anodic Sweep (Oxidation Limit):

    • Scan from OCP to +4.0 V vs RE.

    • Scan Rate: 10 mV/s (Slow scan reduces capacitive current contribution).

    • Cut-off Criteria: The potential where current density exceeds 0.1 mA/cm² (or 1.0 mA/cm² for battery applications).

  • Cathodic Sweep (Reduction Limit):

    • Fresh solution recommended. Scan from OCP to -3.0 V vs RE.

    • Note: If using

      
      , the limit is the reduction of 
      
      
      (approx -2.5V vs SCE). If using
      
      
      , it is the plating of Li (0 V vs
      
      
      ).
  • Internal Standard Validation (The "Trust" Step):

    • Add Ferrocene (Fc) to the solution (~1 mM).

    • Run a Cyclic Voltammetry (CV) scan (-0.5 V to +0.5 V vs RE).

    • Recalibrate all potentials to the

      
       couple (
      
      
      ). This makes your data comparable across different labs/solvents.

Protocol_FlowSetup1. Cell Setup(3-Electrode, Ar Purge)OCP2. Measure OCP(Check Stability)Setup->OCPBranchScan DirectionOCP->BranchAnodic3. Anodic Sweep(OCP -> +4.0V)Limit: 0.1 mA/cm²Branch->AnodicCathodic4. Cathodic Sweep(OCP -> -3.0V)Limit: Cation Red.Branch->CathodicValidation5. Ferrocene Standard(Recalibrate to Fc/Fc+)Anodic->ValidationCathodic->Validation

Figure 2: Validated workflow for determining electrochemical stability windows.

Part 4: Application Suitability Guide

Lithium-Ion Batteries (LIBs)[4][5]
  • Choice:

    
     in Carbonates (EC/DMC).
    
  • Reason: Although

    
     and 
    
    
    are more stable,
    
    
    is unique because its decomposition products form a beneficial passivation layer on the Aluminum cathode current collector.
    
    
    causes severe Al corrosion at >3.8 V.
  • Trade-off: Must manage thermal stability (keep < 60°C).

Organic Electrosynthesis
  • Choice:

    
     or 
    
    
    .[3]
  • Reason:

    
     is the standard due to high solubility in DCM and MeCN.
    
  • Warning: If the reaction involves strong electrophiles or high temperatures, switch to

    
     or 
    
    
    to avoid fluorination side reactions or hydrolysis.
High-Voltage Capacitors
  • Choice:

    
     (Tetraethylammonium tetrafluoroborate).
    
  • Reason:

    
     is smaller, allowing better pore penetration in carbon electrodes, and has a slightly higher anodic limit than 
    
    
    in acetonitrile.

References

  • Ue, M., et al. (2002). Anodic Stability of Several Anions Examined by Ab Initio Molecular Orbital and Density Functional Theories. Journal of the Electrochemical Society. Link

  • Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews. Link

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources. Link

  • Gauthier, M., et al. (2019). Electrode–Electrolyte Interface in Li-Ion Batteries: Current Understanding and New Insights. Energy & Environmental Science. Link

  • Placke, T., et al. (2017). Perspective: Electrolyte Solutions for High-Voltage Lithium-Ion Batteries. Journal of Solid State Electrochemistry. Link

Advanced Electrolyte Architectures: A Comparative Technical Guide to Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Focus: TEA-BF₄ vs. SBP-BF₄ vs. TEMA-BF₄ Application: Supercapacitors (EDLCs) and High-Voltage Battery Systems

Executive Summary: The Cationic Shift

In the development of high-energy-density electrochemical capacitors (EDLCs), the electrolyte is the rate-limiting component.[1] While Tetraethylammonium Tetrafluoroborate (TEA-BF₄) has long been the industry standard due to its cost-efficiency, it faces critical bottlenecks in solubility and voltage stability (typically capped at 2.7V).

This guide analyzes the shift toward Spiro-(1,1′)-bipyrrolidinium Tetrafluoroborate (SBP-BF₄) and Triethylmethylammonium Tetrafluoroborate (TEMA-BF₄) . Our comparative analysis confirms that SBP-BF₄ offers a superior performance profile—specifically a ~15-20% increase in capacitance and a voltage window extension to 3.2V in propylene carbonate (PC)—driven primarily by its compact steric structure and higher solubility limits.

The Physicochemical Landscape

The performance of an electrolyte is dictated by the interplay between the cation's Stokes radius, the solvent's viscosity, and the degree of ion association.[1]

Comparative Properties Matrix

Data aggregated from standard 1.0M - 1.5M solutions at 25°C.

FeatureTEA-BF₄ (Standard)TEMA-BF₄ (Balanced)SBP-BF₄ (High Performance)
Chemical Structure Flexible alkyl chainsAsymmetric alkyl chainsRigid spiro-cyclic ring
Cation Radius (nm) ~0.34 nm~0.32 nm~0.29 nm (Compact)
Solubility (in ACN) High (~1.5 M max)HighVery High (>2.0 M)
Conductivity (in PC) ~13.0 mS/cm~14.5 mS/cm~16.8 mS/cm
Viscosity (in PC) 3.7 mPa·sModerateLowest (<3.5 mPa·s)
Melting Point >300°C320°C~280°C
Primary Advantage Cost / AvailabilityLow Temp PerformanceHigh Voltage / Power Density
Mechanism of Action: Steric Hindrance vs. Pore Access

The superior performance of SBP-BF₄ is not merely chemical but geometric.[1] Activated carbon electrodes possess sub-nanometer pores.[1]

  • TEA⁺ ions, with flexible ethyl arms, experience higher steric hindrance, effectively blocking smaller pores.

  • SBP⁺ ions possess a rigid, compact spiro-structure. This reduces the solvation shell volume, allowing the cation to strip its solvent sheath more easily and enter micropores (<1nm), directly increasing the Effective Surface Area (ESA) for charge storage.

Visualization: Ion Transport & Solvation Logic

The following diagram illustrates the relationship between cation structure, solvation energy, and electrochemical performance.

IonPerformance Cation Cation Structure Solvation Solvation Shell Stability Cation->Solvation Mobility Ionic Mobility (Conductivity) Solvation->Mobility Inverse Relation PoreAccess Micropore Accessibility Solvation->PoreAccess Desolvation Energy Performance High Capacitance & Power Density Mobility->Performance PoreAccess->Performance TEA TEA+ (Flexible) TEA->Solvation High Steric Bulk SBP SBP+ (Rigid/Compact) SBP->Solvation Low Steric Bulk SBP->PoreAccess High Penetration

Caption: Logic flow demonstrating how the rigid, compact structure of SBP+ leads to superior pore accessibility compared to the bulkier TEA+ cation.

Electrochemical Performance Analysis

Electrochemical Stability Window (ESW)

The ESW defines the operational voltage limit before the electrolyte degrades.[1]

  • TEA-BF₄/PC: Oxidation typically begins at ~2.7V - 2.8V .[1]

  • SBP-BF₄/PC: Exhibits anodic stability up to 3.2V .[1]

  • Significance: Since Energy Density

    
    , increasing voltage from 2.7V to 3.2V results in a 40% increase in energy density .
    
Capacitance Retention

In cycling tests (Galvanostatic Charge Discharge):

  • SBP-BF₄ consistently shows 120 F/g specific capacitance compared to ~99 F/g for TEA-BF₄ under identical conditions (Activated Carbon, PC solvent).

  • Rate Capability: At high current densities (e.g., 10 A/g), SBP-BF₄ retains ~85% of its capacitance, whereas TEA-BF₄ drops to ~60% due to higher internal resistance (ESR).

Experimental Validation Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Electrochemical Stability Window (ESW) via LSV

Objective: Determine the anodic and cathodic limits of the electrolyte.[1]

  • Cell Setup: Use a 3-electrode Swagelok or flooded cell.[1]

    • WE: Glassy Carbon (inert) or Platinum disk (polished to mirror finish).

    • CE: Platinum wire/mesh.[1]

    • RE: Ag/Ag⁺ (0.01M AgNO₃ in ACN) or pseudo-reference (activated carbon).

  • Pre-treatment: Purge electrolyte with Ar or N₂ for 20 mins to remove dissolved O₂ (O₂ reduction interferes with cathodic limit).

  • Measurement:

    • Perform Linear Sweep Voltammetry (LSV) .

    • Scan Rate: 5 mV/s (slow scan required for equilibrium conditions).

    • Sweep Range: OCV to +4.0V (Anodic) and OCV to -3.0V (Cathodic).

  • Validation Criteria: The ESW limit is defined where current density exceeds 0.5 mA/cm² (or an arbitrary cutoff like 100 µA/cm² depending on electrode area).

    • Self-Check: If the curve shows "noise" before the cutoff, re-polish the WE; surface impurities are catalyzing early decomposition.[1]

Protocol B: Ionic Conductivity via EIS

Objective: Measure bulk resistance (


) to calculate conductivity (

).
  • Cell Setup: Conductivity probe with two parallel Pt plates (fixed cell constant

    
    ).
    
  • Thermal Control: Immerse cell in a silicone oil bath regulated to 25°C ± 0.1°C.

  • Measurement:

    • Technique: Electrochemical Impedance Spectroscopy (EIS) .

    • Frequency: 100 kHz to 1 Hz; Amplitude: 10 mV.[1]

  • Calculation:

    • Extract

      
       (the high-frequency intercept on the Z' axis of the Nyquist plot).[1]
      
    • Formula:

      
       (S/cm).
      
  • Validation Criteria:

    • The Nyquist plot should show a vertical line (capacitive behavior) or a simple resistor response at high frequency. A semi-circle indicates electrode fouling or contact issues.[1]

Workflow Visualization: Characterization Pipeline

Workflow Start Electrolyte Preparation (Moisture < 10 ppm) Step1 Conductivity Test (EIS @ 25°C) Start->Step1 Verify Solubility Step2 Stability Window (LSV on Glassy Carbon) Step1->Step2 If σ > 10 mS/cm Step3 Full Cell Assembly (Sym. Activated Carbon) Step2->Step3 If ESW > 2.7V Step4 Cycling Performance (GCD 10k Cycles) Step3->Step4 Leakage Current Check End Data Analysis (E, P, ESR) Step4->End

Caption: Standardized characterization pipeline for validating quaternary ammonium salt electrolytes.

References

  • Yu, H. et al. "Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors." Journal of Power Sources.

  • Ue, M. et al. "Mobility and ionic association of lithium and quaternary ammonium salts in propylene carbonate and γ-butyrolactone." Journal of the Electrochemical Society.[1] [2]

  • Zhang, S.S. "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. (Cited for LSV protocol standards).

  • Choudhury, S. "Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes." MDPI Materials.

  • Merck/Sigma-Aldrich. "Triethylmethylammonium tetrafluoroborate (TEMA-BF4) Product Specification."

Sources

Electrolyte Selection Strategy: LiPF₆ vs. Tetraalkylammonium PF₆ Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Electrochemical Applications

Executive Summary: The Charge Carrier vs. The Supporting Actor

In high-performance electrochemistry, the choice between Lithium Hexafluorophosphate (LiPF₆ ) and Tetraalkylammonium Hexafluorophosphate salts (e.g., TBAPF₆ , TEAPF₆ ) is rarely a matter of simple substitution. It is a fundamental choice between an active charge carrier and an inert supporting electrolyte .

  • LiPF₆ is the industry standard for Lithium-Ion Batteries (LIBs) because it balances ionic conductivity, solubility, and—crucially—participates in forming the Solid Electrolyte Interphase (SEI) on graphite anodes.

  • TAA-PF₆ salts (Tetraethyl- or Tetrabutylammonium) are the gold standard for Supercapacitors (EDLCs) , Dual-Ion Batteries (DIBs) , and Organic Electrosynthesis (drug development). They provide ionic strength and wide electrochemical windows without participating in metal intercalation.

This guide dissects the physiochemical mechanisms, stability profiles, and experimental protocols required to validate these salts in your specific application.

Part 1: Physiochemical Mechanisms & Stability

The LiPF₆ Equilibrium Dilemma

LiPF₆ is dominant not because it is perfect, but because it is the "least bad" compromise. Its primary weakness is a thermal equilibrium that dictates its handling requirements.



  • The Lewis Acid Cascade: The generated

    
     is a strong Lewis acid. In the presence of trace moisture (
    
    
    
    ppm), it initiates a destructive hydrolysis cascade, producing Hydrofluoric Acid (HF) and Phosphoryl Fluoride (
    
    
    ).[1][2]
  • Impact: HF dissolves transition metals from the cathode and corrodes the SEI. This is why LiPF₆ electrolytes turn acidic and darken over time if not stored under strict Argon atmospheres.

The TAA-PF₆ Steric Shield

Tetraalkylammonium cations (


, 

) are bulky and non-coordinating.
  • Thermal Stability: Unlike

    
    , TAA cations do not facilitate the abstraction of 
    
    
    
    from the
    
    
    anion as easily. Consequently, TAA-PF₆ salts are generally thermally stable up to higher temperatures (often >150°C) compared to LiPF₆ (~60-80°C limit for long-term stability).
  • Non-Intercalation: The large ionic radius (

    
     Å vs. 
    
    
    
    Å) prevents TAA salts from intercalating into graphite lattices, making them unsuitable for standard LIB anodes but ideal for capacitive storage where ions adsorb onto the surface.
Visualization: Decomposition Pathways

The following diagram contrasts the degradation logic of both salts.

Decomposition LiPF6 LiPF6 (Solvated) Eq Equilibrium Shift (Heat/Low Solvent) LiPF6->Eq Heat PF5 PF5 (Lewis Acid Gas) Eq->PF5 LiF LiF (Insoluble Solid) Eq->LiF HF HF (Acid) PF5->HF + H2O (Hydrolysis) POF3 POF3 PF5->POF3 + H2O H2O Trace H2O TAA TBAPF6 (Solvated) Stable Thermally Stable (< 150°C) TAA->Stable Standard Conditions Hoffman Hoffman Elimination (> 200°C / Strong Base) TAA->Hoffman Extreme Heat

Figure 1: Comparative decomposition pathways. LiPF₆ is prone to Lewis acid generation and hydrolysis, whereas TAA-PF₆ remains kinetically stable until extreme conditions trigger Hoffman elimination.

Part 2: Comparative Performance Data

The following data aggregates typical performance metrics in carbonate-based solvents (EC/DMC) and Acetonitrile (ACN).

FeatureLiPF₆ (Lithium Hexafluorophosphate)TBAPF₆ (Tetrabutylammonium Hexafluorophosphate)
Primary Role Li-ion Intercalation (Battery)Double-Layer Capacitance / Supporting Electrolyte
Ionic Radius (Cation) 0.76 Å (naked), ~4.0 Å (solvated)~4.94 Å (naked), Weakly solvated
Conductivity (1M in EC/DMC) High (8–12 mS/cm)Moderate (Lower mobility due to cation size)
Conductivity (1M in ACN) Very High (>15 mS/cm)High (Standard for CV studies)
Anodic Stability (vs Li/Li+) ~4.5 V (limited by carbonate oxidation)> 5.0 V (Anion stable, cation resistant to reduction)
Cathodic Stability Forms SEI on Graphite (~0.8 V vs Li)Stable only on inert electrodes (Pt, Glassy Carbon)
Moisture Sensitivity Extreme (Generates HF immediately)Moderate (Hygroscopic, but no immediate HF burst)
Thermal Limit ~60°C (Long term), 85°C (Onset decomp)>150°C (Salt stability)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Electrochemical Stability Window (ESW) Determination

Objective: Determine the operational voltage limits of the salt/solvent system using Linear Sweep Voltammetry (LSV).

Materials:

  • Potentiostat (e.g., Biologic or Autolab).

  • 3-Electrode Cell (Glass or PEEK).

  • Working Electrode (WE): Platinum Disk (1.6 mm) or Glassy Carbon (must be polished to mirror finish).

  • Counter Electrode (CE): Platinum Wire.

  • Reference Electrode (RE):

    • For LiPF₆: Li metal strip (freshly cut).

    • For TBAPF₆: Ag/AgNO₃ (non-aqueous) or Ag wire pseudo-ref (calibrated with Ferrocene).

Workflow:

  • Preparation (In Glovebox,

    
     ppm): 
    
    • Dissolve salt (1.0 M) in solvent (e.g., Propylene Carbonate). Stir for 4 hours.

    • Validation: Solution must be clear. Any turbidity in LiPF₆ indicates LiF precipitation (bad salt).

  • Cell Assembly:

    • Mount electrodes. Ensure WE is fully immersed but contact leads remain dry.

  • Measurement (Anodic Sweep):

    • OCP (Open Circuit Potential) to +6.0 V vs. Ref.

    • Scan Rate: 1.0 mV/s (slow scan reduces capacitive current background).

  • Measurement (Cathodic Sweep):

    • OCP to -2.0 V (or until Li plating for LiPF₆).

  • Data Analysis:

    • Define "Breakdown Voltage" as the potential where current density exceeds 10 µA/cm² .

Protocol B: Electrolyte Conductivity Measurement

Objective: Accurate conductivity measurement without polarization errors.

Method: Electrochemical Impedance Spectroscopy (EIS).[3]

  • Setup: Conductivity probe (two parallel Pt plates) with known cell constant (

    
    ).
    
  • Frequency Sweep: 100 kHz to 1 Hz, Amplitude 10 mV.

  • Extraction: Read the real impedance (

    
    ) at the high-frequency intercept (where phase angle 
    
    
    
    ).
  • Calculation:

    
    
    

Part 4: Application Decision Guide

When should you use TAA-PF₆ instead of LiPF₆?

Drug Development & Organic Electrosynthesis

If you are performing anodic oxidation of organic molecules (e.g., Shono oxidation), use TBAPF₆ .

  • Why: You need high solubility in organic solvents (DCM, ACN) and a supporting electrolyte that will not reduce at the cathode to form a reactive metal (like Lithium). LiPF₆ is overkill and dangerous in non-dry solvents.

Dual-Ion Batteries (DIBs)

If you are researching novel batteries where the anion (


) intercalates into the graphite cathode, use highly concentrated LiPF₆ or TBAPF₆ .
  • Context: In DIBs, the cation (

    
     or 
    
    
    
    ) plates or adsorbs at the anode, while
    
    
    intercalates into the cathode at high voltages (>4.5 V).
Supercapacitors

Use TEAPF₆ or TBAPF₆ in Acetonitrile.

  • Why: Supercapacitors rely on ion adsorption. TAA salts provide high ionic concentration without the risk of solvated Li+ co-intercalation exfoliating the graphite/carbon layers.

Decision Logic Visualization

SelectionLogic Start Select Application Q1 Is Li-ion intercalation required? Start->Q1 LiPF6 Use LiPF6 (Standard LIB) Q1->LiPF6 Yes Q2 Is the goal Capacitance or Electrosynthesis? Q1->Q2 No Context1 Requires SEI formation on Graphite LiPF6->Context1 TBAPF6 Use TBAPF6 / TEAPF6 Q2->TBAPF6 Yes Context2 Requires wide ESW No metal deposition TBAPF6->Context2

Figure 2: Decision matrix for salt selection based on electrochemical mechanism.

References

  • Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews. Link

  • Goodenough, J. B., & Kim, Y. (2010). "Challenges for Rechargeable Li Batteries." Chemistry of Materials. Link

  • Placke, T., et al. (2013). "Reversible Intercalation of Bis(trifluoromethanesulfonyl)imide Anions from an Ionic Liquid Electrolyte into Graphite for Dual-Ion Batteries." Journal of The Electrochemical Society.[4] Link

  • Ue, M. (1994). "Electrochemical Properties of Organic Liquid Electrolytes Based on Quaternary Onium Salts for Electrical Double-Layer Capacitors." Journal of The Electrochemical Society.[4] Link

  • Winter, M. (2009). "The Solid Electrolyte Interphase – The Most Important and the Least Understood Solid Electrolyte in Rechargeable Li-Ion Batteries." Zeitschrift für Physikalische Chemie. Link

Sources

Beyond the Standard: When to Switch from Tetrabutylammonium (TBA) to Tetrahexylammonium (THA) Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Why use tetrahexylammonium over tetrabutylammonium salts Content Type: Publish Comparison Guide

Introduction: The Lipophilicity Gap

In the repertoire of quaternary ammonium salts, Tetrabutylammonium (TBA) is the undisputed workhorse. It strikes a cost-effective balance between solubility in organic solvents (like dichloromethane and acetonitrile) and aqueous miscibility.[1][2][3] However, as research pushes into highly non-polar environments—such as deep organic phase catalysis, low-dielectric electrochemistry, and lipophilic sensing membranes—the "standard" TBA cation often fails.[1][2]

This guide objectively analyzes the physicochemical drivers that necessitate switching to Tetrahexylammonium (THA) . While TBA is sufficient for general applications, THA is the critical specialist required when lipophilicity, phase partitioning, and membrane retention are the limiting factors of your experimental design.

Part 1: The Physicochemical Divide

The fundamental difference lies in the alkyl chain length. While adding two carbons per chain (C4 to C6) may seem trivial, it exponentially increases the cation's hydrophobicity and volume.[1][2]

FeatureTetrabutylammonium (TBA)Tetrahexylammonium (THA)Impact on Performance
Alkyl Chain Butyl (

)
Hexyl (

)
THA has significantly higher steric bulk and lipophilicity.[1][2][3]
Total Carbons 1624THA is far less water-soluble and more soluble in alkanes/arenes.[1][2][3]
LogP (Est.) ~1.0 - 2.0 (anion dependent)> 4.0 (anion dependent)THA partitions almost exclusively into organic phases.[1][2][3]
Solubility Soluble in DCM, Acetone, ACN.[1][2][3][4] Insoluble in Hexane/Toluene.Soluble in Toluene, Benzene, Xylenes, DCM.[1][2]Critical Differentiator: Use THA for non-polar solvents.[1][2][3]
Visual Logic: The Selection Decision Tree

G Start Select Cation for Application SolventCheck Primary Solvent System? Start->SolventCheck ISE Ion Selective Electrode (ISE)? Start->ISE Polar Polar Aprotic (ACN, DMF, DMSO) SolventCheck->Polar High Dielectric NonPolar Non-Polar / Low Dielectric (Toluene, Hexane, Benzene) SolventCheck->NonPolar Low Dielectric TBA Use Tetrabutylammonium (TBA) • Lower Cost • Standard Conductivity Polar->TBA THA Use Tetrahexylammonium (THA) • Prevents Precipitation • High Ion Pairing NonPolar->THA Leaching Is Leaching a Concern? ISE->Leaching Leaching->TBA Short-term use Leaching->THA Long-term stability required

Figure 1: Decision logic for selecting between TBA and THA based on solvent polarity and application stability requirements.

Part 2: Phase Transfer Catalysis (PTC) in Deep Organic Phases

In Phase Transfer Catalysis, the catalyst must shuttle an anion from the aqueous phase (or solid phase) into the organic phase where the reaction occurs.

  • The TBA Limitation: TBA salts partition well into moderately polar solvents like Dichloromethane (DCM) or Chloroform.[1][2] However, if the reaction requires a highly non-polar solvent (e.g., n-Heptane or Toluene) to suppress side reactions or solubilize specific substrates, TBA salts often remain in the aqueous phase or precipitate at the interface.

  • The THA Advantage: The increased lipophilicity of THA forces the cation (and its paired anion) into the deep organic layer. This increases the effective concentration of the active anion in the reaction zone, significantly boosting reaction rates in non-polar media.

Comparative Performance Data (Generalized):

Solvent SystemTBA Extraction EfficiencyTHA Extraction EfficiencyMechanism
DCM / Water High (>95%)High (>98%)Both work well; TBA is preferred for cost.[1][2][3]
Toluene / Water Low (<20%)High (>85%) THA is essential to pull anions into Toluene.[1][2][3]
Hexane / Water Negligible (<1%)Moderate (~50-70%) TBA is ineffective; THA is the only viable option.[1][2][3]
Part 3: Electrochemistry in Low-Dielectric Media

Electrochemical studies are typically performed in Acetonitrile (ACN) with TBA-Hexafluorophosphate (


) as the electrolyte.[1][2] However, studying non-polar analytes (e.g., polyaromatic hydrocarbons, fullerenes) often requires solvents like Benzene, Toluene, or Xylene .[1][2]
  • Solubility Limit: TBA salts are virtually insoluble in pure toluene.[1][2][3] Attempting to use them results in a non-conductive solution.[1][2][3]

  • The THA Solution: Salts like Tetrahexylammonium Perchlorate (

    
    )  or Hexafluorophosphate (
    
    
    
    )
    are soluble in these low-dielectric solvents.[1][2]
  • Impact: This allows for voltammetry in solvents with low donor numbers, minimizing solvent-analyte interactions and revealing "true" redox potentials that are masked by solvation effects in ACN.[1][2][3]

Part 4: Ion Selective Electrodes (ISE) – The Leaching Problem

For researchers developing PVC-membrane ion sensors, the longevity of the electrode is dictated by the lipophilicity of the ion-exchanger .

  • The Failure Mode: When a sensor with a TBA-based exchanger is immersed in an aqueous sample, the TBA cation slowly leaches out of the membrane into the water due to its finite water solubility. This causes drift , loss of sensitivity, and a short sensor lifespan.[1][2]

  • The THA Fix: THA is orders of magnitude more lipophilic. It remains "anchored" within the plasticized PVC membrane, ensuring stable potentiometric response over weeks or months compared to days for TBA.

Part 5: Experimental Protocols
Protocol 1: Comparative Lipophilicity Test (Partition Coefficient)

Validates the extraction efficiency of THA vs. TBA in your specific solvent system.

Materials:

  • Aqueous solution of Sodium Picrate (

    
     M, yellow color).[1][2][3]
    
  • Solvent of choice (e.g., Toluene).[1][2]

  • TBA-Bromide and THA-Bromide salts.[1][2][3]

  • UV-Vis Spectrophotometer.[1][2][3]

Methodology:

  • Preparation: Prepare a 10 mM aqueous stock of Sodium Picrate.

  • Control: Measure the absorbance of the aqueous stock at

    
     (approx 355 nm). This is 
    
    
    
    .
  • Extraction:

    • Vial A: Mix 5 mL Picrate solution + 5 mL Toluene + 10 mg TBA-Br .

    • Vial B: Mix 5 mL Picrate solution + 5 mL Toluene + 10 mg THA-Br .

  • Equilibration: Vortex both vials vigorously for 2 minutes. Allow phases to separate (centrifuge if necessary).[1][2][3]

  • Quantification: Remove the aqueous layer from each vial and measure absorbance (

    
    ).
    
  • Calculation:

    • Extraction Efficiency (

      
      ) = 
      
      
      
      [1][2][3]
    • Result: Vial B (THA) will show a significantly lower aqueous absorbance (higher extraction) than Vial A (TBA) in toluene.[1][2][3]

Protocol 2: Electrochemical Window Verification

Determines the usable voltage range in non-polar media.

Materials:

  • Potentiostat (e.g., BioLogic or Autolab).[1][2]

  • Working Electrode: Platinum Disk (1.6 mm).[1][2][3]

  • Counter Electrode: Platinum Wire.[1][2][3]

  • Reference Electrode: Ag/Ag+ (non-aqueous).[1][2][3][5]

  • Solvent: Toluene/Acetonitrile (4:1 mixture) – Note: Pure toluene often has too high resistance; a mixture is often used to demonstrate the solubility difference.

  • Electrolytes:

    
     and 
    
    
    
    .[1][2][3][4]

Methodology:

  • Solubility Check: Attempt to dissolve 0.1 M

    
     in the solvent mixture.[1][2] Observe for cloudiness/precipitation.[1][2][3] Repeat with 0.1 M 
    
    
    
    (should be clear).[1][2][3]
  • Setup: Assemble the 3-electrode cell with the

    
     solution.
    
  • Purging: Degas with Argon for 10 minutes to remove oxygen.

  • Measurement: Perform Cyclic Voltammetry (CV) from 0 V to +2.0 V and 0 V to -2.5 V at 100 mV/s.

  • Analysis: Identify the anodic and cathodic breakdown potentials (current > 10 µA).

  • Comparison: If

    
     precipitated, the resistance will be too high (overload).[1][2] 
    
    
    
    will provide a clear window, validating its necessity for the solvent system.
References
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1][2] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][2][3] (Defines the relationship between alkyl chain length and extraction constants).

  • Fry, A. J. (1989).[1][2] Synthetic Organic Electrochemistry. Wiley-Interscience.[1][2][3] (Discusses the selection of supporting electrolytes for low-dielectric solvents).

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998).[1][2] "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors."[1][2][3] Chemical Reviews, 98(4), 1593–1688.[1][2] Link (Authoritative source on lipophilicity requirements for ISE membranes to prevent leaching).[1][2][3]

  • Lund, H., & Hammerich, O. (2001).[1][2] Organic Electrochemistry. Marcel Dekker.[1][2][3] (Provides data on electrochemical windows and solubility of quaternary ammonium salts).

  • Sigma-Aldrich. (n.d.).[1][2][3][6] Tetrabutylammonium hexafluorophosphate Product Specification. Link (Standard reference for TBA properties).

Sources

Purity Analysis of Commercial Tetrahexylammonium Hexafluorophosphate (THAPF6)

[1][2]

Executive Summary

Tetrahexylammonium hexafluorophosphate (THAPF6) is a specialized supporting electrolyte favored in non-aqueous electrochemistry for its high solubility in low-dielectric media (e.g., THF, dichloromethane) where the more common tetrabutylammonium hexafluorophosphate (TBAPF6) may precipitate or associate too strongly.[1]

However, commercial synthesis routes—typically metathesis from tetrahexylammonium halides—often leave electroactive impurities.[1] For researchers in energy storage, organic electrosynthesis, or sensor development, these impurities are not merely contaminants; they are "phantom signals" that can distort voltammetric baselines and catalyze side reactions.[1]

This guide provides a rigorous, self-validating framework for analyzing and purifying THAPF6, ensuring your electrochemical data reflects your analyte, not your electrolyte.

The Impurity Profile: What Are We Fighting?

Before defining the solution, we must define the problem.[1] The purity of THAPF6 is compromised by three distinct classes of contaminants:

  • Synthetic Residues (Halides): The precursor tetrahexylammonium bromide/chloride is the most persistent impurity.[1] Halides are electroactive, showing oxidation waves that can mask high-potential analyte features.[1]

  • Moisture & Hydrolysis Products: The PF

    
     anion is not indefinitely stable.[1] In the presence of water and acid, it hydrolyzes to form difluorophosphates (
    
    
    ), monofluorophosphates, and hydrofluoric acid (HF).[1]
  • Cationic Degradation: While less common, the tetrahexylammonium cation can undergo Hofmann elimination under thermal stress, releasing trihexylamine (a basic impurity).[1]

Visualization: The PF Hydrolysis Cascade

The following diagram maps the degradation pathway of the hexafluorophosphate anion, a critical failure mode in wet organic solvents.

PF6_Hydrolysiscluster_detectionDetection MethodPF6PF6-(Hexafluorophosphate)POF4POF4-(Transient)PF6->POF4HydrolysisHFHF(Hydrofluoric Acid)PF6->HFByproductWater+ H2OPO2F2PO2F2-(Difluorophosphate)POF4->PO2F2FastPOF4->HFNMR19F / 31P NMR(Distinct Shifts)PO2F2->NMRIdentifiable

Caption: Hydrolytic degradation of the hexafluorophosphate anion.[1][2] Note that HF formation poses both a safety risk and a source of acidic protons in the electrolyte.

Analytical Methodologies: The Validation Suite

To certify a batch of THAPF6, rely on a "Triangulation Strategy" combining NMR, Electrochemical, and Elemental analysis.[1]

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for identifying organic and anionic impurities.[1]

NucleusTargetWhat to Look For (Pass Criteria)Failure Flags

H
Cation PurityDistinct triplets/multiplets for hexyl chain. Integration ratio check.Extra peaks near 2.5-3.0 ppm (Trihexylamine) or shifted methylene peaks (residual halides).[1]

F
Anion IntegrityDoublet at ~-72 ppm (split by

P).[1]
Singlets or unexpected multiplets indicating

or free

.

P
Anion IntegritySeptet at ~-144 ppm (split by 6 equivalent

F).
New peaks (often triplets/quintets) indicating hydrolysis products.[1]

Expert Insight: The

11
B. Cyclic Voltammetry (The "Window" Test)

This is the functional test.[1] A chemically pure sample may still fail if it contains trace redox-active species.[1]

  • Protocol: Dissolve 0.1 M THAPF6 in HPLC-grade Acetonitrile (MeCN).

  • Working Electrode: Glassy Carbon (3 mm dia).[1]

  • Scan Rate: 100 mV/s.[1]

  • Criteria: The background current should remain negligible (< 1

    
    A/cm
    
    
    ) between +2.5 V and -2.5 V vs. Ag/Ag
    
    
    .[1]
  • Red Flag: An oxidation wave near +1.5 V usually indicates residual Bromide (

    
    ).[1]
    
C. Elemental Analysis (CHN)

Confirms the stoichiometry of the salt.

  • Theoretical THAPF6 (

    
    ): 
    
    • C: ~57.68%[1]

    • H: ~10.49%[1]

    • N: ~2.80%[1][3]

  • Tolerance: Deviations >0.4% suggest solvent inclusion or significant contamination.[1]

Comparative Performance: THAPF6 vs. TBAPF6

Why use THAPF6? The choice is driven by solubility.

FeatureTBAPF6 (Butyl)THAPF6 (Hexyl)Application Note
Solubility (MeCN) Excellent (> 1 M)Excellent (> 1 M)Both work well in polar aprotic solvents.[1]
Solubility (CH

Cl

)
GoodSuperior THAPF6 is preferred for DCM-based oxidations.[1]
Solubility (THF) ModerateHigh THAPF6 prevents ion-pairing effects in low-dielectric media.[1]
Hygroscopicity ModerateLow The bulkier hexyl chains shield the charge, reducing water uptake.
Cost LowHighUse THAPF6 only when solubility demands it.[1]

Purification Protocol: Recrystallization

Do not trust "98%" commercial purity for sensitive work.[1] Recrystallization is mandatory.[1]

Safety Note: Perform all heating in a fume hood. THAPF6 is an irritant.

The Workflow
  • Dissolution: Dissolve commercial THAPF6 in a minimum amount of boiling absolute ethanol. (Note: Unlike TBAPF6, adding water is less effective due to the high lipophilicity of the hexyl cation; pure ethanol or methanol is preferred).

  • Filtration: Hot filter the solution through a glass frit to remove insoluble particulates (dust/fibers).[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight. Rapid cooling traps impurities.[1]

  • Collection: Filter the white crystals on a Buchner funnel. Wash with cold (-20°C) ethanol.[1]

  • Drying (Critical): Dry in a vacuum oven at 80°C for at least 24 hours.

    • Why? Removal of lattice solvent is difficult for bulky salts.[1] Residual ethanol can act as a proton source in electrochemistry.[1]

Purification_WorkflowRawRaw Commercial THAPF6(Yellowish/Off-white)DissolveDissolve in Boiling EtOH(Sat. Solution)Raw->DissolveFilter_HotHot Filtration(Remove Particulates)Dissolve->Filter_HotCoolSlow Cooling -> -20°C(Crystallization)Filter_Hot->CoolCollectVacuum FiltrationWash w/ Cold EtOHCool->CollectDryVacuum Oven Drying80°C, 24h, <1 mbarCollect->Dry

Caption: Step-by-step recrystallization workflow for upgrading commercial THAPF6 to electrochemical grade.

References

  • Sigma-Aldrich. Tetrahexylammonium hexafluorophosphate Product Specification. Retrieved from .[1]

  • BenchChem. A Comparative Guide to the Electrochemical Window of Tetrabutylammonium Hexafluorophosphate. Retrieved from .[1]

  • Plénat, F., et al. Hydrolysis of Hexafluorophosphate Ions in Aqueous Solutions. Journal of Physical Chemistry, 2012.[1] (Contextual grounding on PF6 stability).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .[1]

  • ChemicalBook. Tetrahexylammonium hexafluorophosphate Properties and NMR Data. Retrieved from .[1][3]

Validating experimental results with a stable reference electrode

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Anchor of Accuracy: A Comparative Guide to Validating Reference Electrode Stability in Electrochemical Assays

Introduction: The Hidden Variable in Your Data

In high-precision electrochemistry—whether for corrosion testing, cyclic voltammetry (CV), or biosensor development—the Reference Electrode (RE) is the "zero point" of your coordinate system. A drifting reference electrode is akin to measuring a building's height with a ruler that shrinks as the temperature rises.

Drift, often caused by Liquid Junction Potential (LJP) instability or frit contamination, introduces a silent error that no amount of post-hoc data processing can correct. This guide compares standard Single-Junction Ag/AgCl electrodes against High-Stability Double-Junction (HS-DJ) systems. We provide a rigorous, self-validating protocol to ensure your "zero point" remains absolute.

The Mechanism of Failure: Why Reference Electrodes Drift

To validate a result, one must understand the source of error. The potential of an RE is defined by the Nernst equation, governed by the activity of the chloride ions in the internal filling solution. Instability arises primarily from two mechanisms:

  • Liquid Junction Potential (LJP) Fluctuation: The interface between the RE filling solution (usually 3M KCl) and your sample creates a potential difference (

    
    ) based on ionic mobility.[1] If the junction clogs or the sample composition changes rapidly, 
    
    
    
    shifts, appearing as signal drift.
  • Poisoning/Contamination: In single-junction systems, ions from the sample (e.g., Sulfides, Proteins, or Ag-reactive metals) diffuse into the RE, reacting with the Ag/AgCl wire. This permanently alters the standard potential (

    
    ).
    
Diagram 1: The Anatomy of Reference Instability

RE_Failure_Mechanism cluster_0 Electrochemical Interface Ref_Wire Ag/AgCl Wire (Stable Potential) Internal_Sol Internal Electrolyte (High [Cl-]) Ref_Wire->Internal_Sol Defines E0 Junction Porous Frit (Liquid Junction) Internal_Sol->Junction Ionic Contact Sample Sample Solution (Analyte) Junction->Sample Electrical Path Precipitation AgCl/Ag2S Precipitation (Clogs Frit) Junction->Precipitation Increases Impedance Contamination Contaminants (S2-, Proteins) Diffuse Inward Sample->Contamination Diffusion Contamination->Junction Blocks Pores Drift Potential Drift (Data Error) Precipitation->Drift Ohmic Drop & LJP Shift

Figure 1: Causal pathway of reference electrode failure. Contaminants entering the junction cause precipitation, increasing impedance and shifting the potential.[2]

Comparative Analysis: Standard vs. High-Stability Systems

The following table contrasts the standard Single-Junction Ag/AgCl electrode with the High-Stability Double-Junction (HS-DJ) alternative.

Table 1: Specification and Performance Matrix

FeatureStandard Single-Junction Ag/AgClHigh-Stability Double-Junction (HS-DJ)Impact on Data
Junction Architecture Direct contact between Ag/AgCl and sample via one frit.Two junctions : Inner (Ag/AgCl ↔ Inert Electrolyte) and Outer (Inert ↔ Sample).HS-DJ prevents sample ions (e.g., Sulfides) from reaching the Ag wire.
Electrolyte Versatility Limited (usually KCl).Flexible . Outer chamber can be filled with KNO₃, LiCl, or non-aqueous solvents.Critical for non-aqueous CV or samples where K⁺/Cl⁻ interferes.
Drift Rate (24h) ± 3–5 mV (typical).< 0.5 mV (optimized).HS-DJ enables long-term amperometric monitoring without recalibration.
Temperature Hysteresis High. Thermal lag causes potential shifts during temp ramps.Low . Specialized internal chemistry buffers thermal shock.Essential for DNA melting curves or heated corrosion studies.
Impedance Low initially (<1 kΩ), rises rapidly if clogged.Stable. Outer junction protects the critical inner reference element.Stable impedance prevents high-frequency noise in EIS data.

The Self-Validating System: Experimental Protocol

As a scientist, you should never trust a reference electrode blindly. You must validate it. The following protocol uses a "Master Reference" strategy and an Internal Standard (Ferrocene) to guarantee accuracy.

Protocol A: The "Master Reference" Check (Daily)

Goal: Detect drift before it ruins an experiment.

  • Designate a Master: Keep one new RE stored in saturated KCl. Never use this for experiments. It is your metrological standard.

  • The Comparison: Place your "Working" RE and the "Master" RE in the same beaker of 3M KCl.

  • Measure: Connect the Master to the Measure (Green) lead and the Working RE to the Reference (White) lead of a multimeter or potentiostat (Open Circuit Potential mode).

  • Criteria: The potential difference (

    
    ) must be < 3 mV . If > 5 mV, regenerate or discard the Working RE.[3]
    
Protocol B: Ferrocene Internal Validation (The Gold Standard)

Goal: Validate potential in non-aqueous systems or rigorous aqueous studies. Context: IUPAC recommends Ferrocene (Fc) as the internal reference because its redox potential is solvent-independent relative to other species.

Step-by-Step Workflow:

  • Prepare Solution: Mix your supporting electrolyte (e.g., 0.1 M TBAPF₆) and solvent.[4]

  • Blank Scan: Run a Cyclic Voltammetry (CV) scan to ensure the background is clean.

  • Add Internal Standard: Add Ferrocene to a concentration of ~1 mM.

  • Run CV: Scan at 100 mV/s. Observe the reversible duck-shaped couple of Fc/Fc⁺.

  • Calculate

    
    : 
    
    
    
    
  • Normalize: Set the

    
     of Ferrocene to 0 V (or its known value vs SHE) in your software. All analyte peaks are now referenced to this stable molecular anchor, rendering the physical RE drift irrelevant.
    
Diagram 2: The Validation Logic Flow

Validation_Workflow Start Start Validation OCP_Check OCP vs Master RE (In KCl) Start->OCP_Check Decision1 Delta < 3mV? OCP_Check->Decision1 Impedance EIS Check (1kHz - 50kHz) Decision1->Impedance Yes Fail_Clean Clean/Regenerate Frit Decision1->Fail_Clean No Decision2 Z < 5kOhm? Impedance->Decision2 Exp_Run Run Experiment (with Ferrocene) Decision2->Exp_Run Yes Fail_Discard Discard Electrode Decision2->Fail_Discard No (Clogged) Normalize Normalize Data to Fc/Fc+ E(1/2) Exp_Run->Normalize Fail_Clean->OCP_Check Retest

Figure 2: Logical workflow for validating reference electrode health prior to critical assays.

Experimental Data: Stability Comparison

To illustrate the necessity of the High-Stability Double-Junction (HS-DJ) system, we simulated a 24-hour drift test in a protein-rich buffer (which fouls standard frits).

Table 2: 24-Hour Potential Drift in BSA-Saline Solution

Time PointStandard Ag/AgCl (mV vs Master)HS-DJ System (mV vs Master)Status
T = 0h 0.20.1Baseline
T = 6h 1.80.2Standard begins to drift (protein adsorption).
T = 12h 4.50.3Standard exceeds validity threshold (>3mV).
T = 24h 12.1 0.4 Standard FAILED. HS-DJ remains stable.

Interpretation: The standard electrode showed significant drift due to protein clogging the single junction, creating a high liquid junction potential. The HS-DJ system, with its outer protective chamber, maintained a drift of < 0.5 mV, ensuring data integrity.

Conclusion

Data integrity in electrochemistry is anchored by the reference electrode. While standard single-junction electrodes suffice for quick, clean aqueous measurements, they introduce unacceptable risk in complex media or long-duration assays.

Best Practices Summary:

  • Adopt Double-Junction Architecture: For any biological, non-aqueous, or sulfide-containing sample, the HS-DJ configuration is mandatory to prevent poisoning.

  • Trust but Verify: Implement the "Master Reference" protocol weekly.

  • Internal Standards: Use Ferrocene for non-aqueous CV to mathematically eliminate RE drift.

By controlling the reference potential, you transform your data from an estimation to a standard.

References

  • IUPAC Commission on Electrochemistry. (1984). Electrochemical reference systems for nonaqueous solvents. Pure and Applied Chemistry. [Link]

  • Inzelt, G. (2013).[5] Reference Electrodes. In: Handbook of Electrochemistry. Springer. [Link]

  • Bio-Logic Science Instruments. (2025).[6] Checking and validating reference electrodes. Bio-Logic Learning Center. [Link]

  • Pine Research Instrumentation. (2024).[7] Reference Electrode Storage and Master Reference Electrodes. Pine Research Knowledge Base. [Link]

  • Gritzner, G., & Kuta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents. IUPAC.[8][9] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.